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  • Product: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide
  • CAS: 639047-26-0

Core Science & Biosynthesis

Foundational

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide Authored by: A Senior Application Scientist Abstract The intersection of the benzamide and tetrazole p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Authored by: A Senior Application Scientist

Abstract

The intersection of the benzamide and tetrazole pharmacophores presents a compelling area of research in modern medicinal chemistry. This guide focuses on a novel compound, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, for which the precise mechanism of action remains to be fully elucidated. Instead of a retrospective analysis, this document serves as a prospective framework for researchers and drug development professionals. It outlines a systematic, multi-pronged approach to uncover the compound's biological targets and its effects on cellular pathways. By integrating principles of chemical biology, pharmacology, and computational modeling, we provide a comprehensive roadmap for its investigation, from initial hypothesis generation to in-depth mechanistic studies.

Introduction: Unpacking the Structural Significance of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

The chemical architecture of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a deliberate amalgamation of two moieties with established pharmacological relevance: a substituted benzamide and a 1-propyl-1H-tetrazole ring. The tetrazole ring, a bioisostere of the carboxylic acid group, is a common feature in numerous approved drugs, often enhancing metabolic stability and bioavailability.[1][2] Its high nitrogen content and unique electronic properties allow for diverse intermolecular interactions with biological targets.[3] The benzamide scaffold is also a cornerstone in drug discovery, present in a wide array of therapeutic agents with activities ranging from enzyme inhibition to receptor modulation.[4][5]

The specific arrangement in 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, with the 4-methyl substitution on the benzoyl ring and a propyl group on the tetrazole, suggests a nuanced profile that could influence its pharmacokinetic and pharmacodynamic properties. Given the lack of specific literature on this compound, its mechanism of action is currently a "black box." This guide aims to provide the tools and methodologies to illuminate it.

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known activities of its constituent parts and structurally related molecules, we can formulate several plausible hypotheses for the mechanism of action of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

Hypothesis 1: Inhibition of a Key Enzyme

Many benzamide and tetrazole-containing compounds are known enzyme inhibitors. For example, benzamide riboside acts as an inhibitor of IMP dehydrogenase[5], and various tetrazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX). A structurally related compound, N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide, has been investigated for its potential antimicrobial and anticancer properties, which could be mediated by enzyme inhibition.[6]

  • Potential Targets: IMP dehydrogenase, cyclooxygenases, kinases, histone deacetylases (HDACs)[7], or succinate dehydrogenase.[8]

Hypothesis 2: Modulation of a Cell Surface Receptor

The structural motifs present in the target compound are also found in receptor antagonists. For instance, derivatives of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine have been identified as potent P2X(7) receptor antagonists.[9]

  • Potential Targets: G-protein coupled receptors (GPCRs), ion channels such as the P2X(7) receptor.

Hypothesis 3: Disruption of Protein-Protein Interactions

The compound's structure may allow it to interfere with critical protein-protein interactions within a signaling cascade, a mechanism of growing importance in drug discovery.

A Strategic Framework for Mechanism of Action Elucidation

To systematically investigate the mechanism of action, a multi-stage experimental plan is proposed. This plan is designed to be self-validating, with each stage providing data to inform the next.

Stage 1: Target Identification and Initial Validation

The primary objective of this stage is to identify the molecular target(s) of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

A common and effective method for target identification is affinity chromatography.

Methodology:

  • Synthesis of an Affinity Probe: Synthesize a derivative of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide that incorporates a linker and a reactive group (e.g., a biotin tag or a photo-affinity label). The linker should be attached at a position determined by preliminary structure-activity relationship (SAR) studies to minimize disruption of binding.

  • Preparation of Cell Lysate: Prepare a lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Affinity Pull-Down: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s).

  • Capture and Elution: Use streptavidin-coated beads to capture the probe-protein complexes. Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

CETSA is a powerful technique to confirm target engagement in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide at various concentrations.

  • Heating Profile: Heat the treated cells at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein identified in the affinity pull-down. A shift in the melting curve upon compound treatment indicates target engagement.

experimental_workflow_target_id cluster_affinity Affinity-Based Target Identification cluster_cetsa Cellular Thermal Shift Assay (CETSA) A1 Synthesize Affinity Probe A3 Affinity Pull-Down A1->A3 A2 Prepare Cell Lysate A2->A3 A4 Capture and Elute A3->A4 A5 Protein ID (LC-MS/MS) A4->A5 C4 Western Blot Analysis A5->C4 Putative Target C1 Treat Cells with Compound C2 Apply Heat Gradient C1->C2 C3 Protein Extraction C2->C3 C3->C4 C5 Confirm Target Engagement C4->C5

Caption: Workflow for Target Identification and Validation.

Stage 2: In Vitro Characterization of Target Interaction

Once a target is identified and validated, the next step is to characterize the interaction in a purified system.

Assuming the target is an enzyme (e.g., a kinase), a standard inhibition assay would be performed.

Methodology:

  • Recombinant Protein Expression: Express and purify the recombinant target enzyme.

  • Assay Setup: In a 96-well plate, combine the purified enzyme, its substrate, and varying concentrations of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

  • Reaction and Detection: Initiate the enzymatic reaction and measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

CompoundTarget EnzymeIC50 (nM)
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamideKinase X50
Staurosporine (Control)Kinase X10
Stage 3: Cellular and In Vivo Functional Assays

The final stage is to understand the functional consequences of target engagement in a biological system.

If the target is a kinase, for example, its inhibition would be expected to modulate downstream signaling pathways.

signaling_pathway Compound 4-Methyl-N-(1-propyl-1H- tetrazol-5-yl)benzamide Target Target Protein (e.g., Kinase X) Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 Target->Downstream2 Phosphorylation CellularResponse Cellular Response (e.g., Apoptosis) Downstream1->CellularResponse Downstream2->CellularResponse

Caption: Hypothetical Signaling Pathway Inhibition.

To assess the therapeutic potential, an in vivo study in a relevant animal model is crucial.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., a mouse xenograft model for cancer).

  • Dosing and Administration: Administer 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth and animal well-being over the course of the study.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor samples to analyze the levels of the target protein and its downstream effectors to confirm target engagement in vivo.

Conclusion and Future Directions

This guide provides a comprehensive and technically detailed framework for elucidating the mechanism of action of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. The proposed workflow, from unbiased target identification to in vivo validation, is designed to provide a high degree of scientific rigor. The insights gained from these studies will be invaluable for the future development of this compound and its analogs as potential therapeutic agents. The broad biological activities associated with both tetrazole and benzamide moieties suggest that 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide could have a novel and potent mechanism of action waiting to be discovered.[10][11][12][13][14][15]

References

  • Tetrazole-Containing Compounds: Building Blocks for Next-Generation Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ostrovskii, V. A., et al. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science Publishers.
  • Krasavin, M. (2022). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 27(15), 4969. Retrieved from [Link]

  • Verma, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. Retrieved from [Link]

  • Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
  • Perez-Medrano, A., et al. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3297-300. Retrieved from [Link]

  • Renaissance in photo‐nanocatalysis: selectivity, enhanced catalytic activity, mechanisms, and applications in the synthesis of nitrogen‐containing heterocyclic compounds. (n.d.). Wiley Online Library.
  • Shukla, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 1-8. Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Journal of Medicinal Chemistry, 59(18), 8498-511. Retrieved from [Link]

  • (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Biological activities importance of Tetrazole derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(20), 5746-5754. Retrieved from [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Ana. (2022). Molecules, 27(15), 4692. Retrieved from [Link]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-8. Retrieved from [Link]

  • Synthesis and characterization of Some Transition Metals complexes with N-(4-phenylthiazol-2-yl) benzamide and evaluation of its biological activity. (2026). Rafidain Journal of Science, 35(1), 94-107. Retrieved from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). European Journal of Medicinal Chemistry, 262, 115886. Retrieved from [Link]

  • Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). ACS Medicinal Chemistry Letters, 7(12), 1111-1116. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Foreword: Charting the Unknowns in Drug Discovery In the landscape of modern medicinal chemistry, the journey of a novel molecule from synthesis to a potential therapeutic agent is one of meticulous investigation. The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unknowns in Drug Discovery

In the landscape of modern medicinal chemistry, the journey of a novel molecule from synthesis to a potential therapeutic agent is one of meticulous investigation. The molecule at the center of this guide, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, represents a common challenge and opportunity for researchers: a compound with a promising structure, yet with a sparse public record of its fundamental physicochemical properties. This guide is therefore structured not as a mere repository of established data, but as a comprehensive roadmap for the rigorous characterization of this and similar novel chemical entities. As your Senior Application Scientist, I will not only present the known data but will also provide the causal reasoning behind experimental choices and detailed, self-validating protocols to empower your research and drug development endeavors.

Molecular Identity and Structural Attributes

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure and the cataloging of its basic molecular properties.

Table 1: Core Molecular Identifiers for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

PropertyValueSource
CAS Number 639047-26-0[1]
Molecular Formula C₁₂H₁₅N₅O[1]
Molecular Weight 245.28 g/mol [1]
Hydrogen Bond Donors 1Echemi (Computed)[1]
Hydrogen Bond Acceptors 4Echemi (Computed)[1]

The structure of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide combines three key pharmacophoric features: a p-methylated benzamide group, a propyl chain, and a 1,5-disubstituted tetrazole ring. The tetrazole moiety is a well-recognized bioisostere for a carboxylic acid group, a substitution often employed in medicinal chemistry to enhance metabolic stability and modulate acidity.[2] The N-propyl group introduces a degree of lipophilicity, while the benzamide core provides a rigid scaffold capable of participating in hydrogen bonding and aromatic interactions.

Structural Elucidation Workflow

The definitive confirmation of the synthesized molecule's structure is paramount. A multi-technique approach, as outlined below, is essential for unambiguous identification.

Figure 1: Structural Elucidation Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Synthesis->NMR MS Mass Spectrometry (High-Resolution) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Confirmation Unambiguous Structure Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation

A diagram illustrating the key steps in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. The choice of solvent is critical for ensuring complete dissolution and minimizing solvent signal overlap with key analyte peaks.[3]

  • ¹H NMR Acquisition:

    • Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Expected Signals:

      • Aromatic protons of the 4-methylphenyl group (likely two doublets).

      • A singlet for the methyl group protons.

      • Signals for the N-propyl chain protons (triplet, sextet, triplet).

      • A broad singlet for the amide N-H proton. The chemical shift of this proton can be highly variable and dependent on solvent and concentration.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Expected Signals:

      • Carbonyl carbon of the amide.

      • Carbons of the tetrazole and benzene rings.

      • Carbons of the methyl and propyl groups.

  • 2D NMR (HMBC/HSQC): In cases of ambiguity, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are invaluable for confirming the connectivity between protons and carbons, particularly the linkage between the propyl group and the tetrazole ring, and the benzamide to the tetrazole.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.[4]

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. For this molecule, the protonated molecule [M+H]⁺ is expected in the positive mode.

  • Data Analysis: The experimentally determined accurate mass should be compared to the theoretical mass of the protonated molecule (C₁₂H₁₆N₅O⁺). A mass accuracy of <5 ppm is considered a strong confirmation of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides valuable information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and common method. Alternatively, a KBr pellet can be prepared.[3]

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Expected Characteristic Bands:

    • N-H stretch: A peak in the region of 3350-3180 cm⁻¹ corresponding to the amide N-H bond.[5]

    • C-H stretches: Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

    • C=O stretch (Amide I): A strong absorption band around 1680-1630 cm⁻¹.[3]

    • N-H bend (Amide II): A peak in the range of 1640-1550 cm⁻¹.[3]

    • C=N and N=N stretches: Vibrations associated with the tetrazole ring, typically found in the 1600-1400 cm⁻¹ region.[2]

Thermal Properties

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity and is influenced by the strength of its crystal lattice.

Table 2: Thermal Properties of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

PropertyValueMethod
Melting Point (°C) To be determinedCapillary Method
Melting Point Determination

A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity for a crystalline compound.

Figure 2: Melting Point Determination Workflow Sample_Prep Sample Preparation (Dry, finely powdered solid) Capillary_Loading Load Capillary Tube (2-3 mm height) Sample_Prep->Capillary_Loading Apparatus_Setup Place in Melting Point Apparatus Capillary_Loading->Apparatus_Setup Rapid_Heating Rapid Heating (Determine approximate range) Apparatus_Setup->Rapid_Heating Slow_Heating Slow Heating (1-2 °C/min) (Precise determination) Rapid_Heating->Slow_Heating Record_Range Record Melting Range (Onset to complete liquefaction) Slow_Heating->Record_Range

A workflow for determining the melting point of a solid.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the compound is thoroughly dried and finely powdered to allow for uniform packing and heat transfer.[6]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[7]

  • Initial Determination: Place the loaded capillary in a melting point apparatus. For an unknown compound, it is efficient to first perform a rapid heating (10-20 °C/min) to determine an approximate melting range.[8]

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[9]

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.

Lipophilicity and Solubility

Lipophilicity and aqueous solubility are critical physicochemical parameters that profoundly influence the pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) of a drug candidate.

Table 3: Lipophilicity and Solubility Data for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

PropertyValueMethod
LogP (Octanol/Water) 1.9 (XLogP3)Computed
Experimental LogP To be determinedShake-Flask Method
Aqueous Solubility To be determinedShake-Flask Method
pKa To be determinedPotentiometric Titration
Lipophilicity (LogP)

The partition coefficient (P) is the ratio of the concentration of a compound in a non-aqueous phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is the logarithm of this ratio. The shake-flask method is the gold standard for experimental LogP determination.[10]

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the organic phase.

  • Partitioning: Combine a known volume of the stock solution with a known volume of the pre-saturated aqueous phase in a flask.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log ([Concentration]_octanol / [Concentration]_water).

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The thermodynamic solubility, determined by the shake-flask method, is the most accurate measure.[12]

Experimental Protocol: Thermodynamic Aqueous Solubility

  • Sample Addition: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[13]

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (e.g., HPLC-UV).

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The tetrazole moiety in the target molecule is acidic. Potentiometric titration is a highly accurate method for pKa determination.[14]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture if it is poorly water-soluble. Co-solvents like methanol or dioxane are often used, and the aqueous pKa is then determined by extrapolation.[15]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Specialized software is often used to analyze the titration curve and determine the precise pKa value.

Conclusion and Forward Look

The comprehensive physicochemical characterization of a novel compound like 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a foundational pillar of successful drug discovery and development. This guide provides the strategic framework and detailed experimental protocols necessary to build a robust data package for this molecule. By systematically determining its structural, thermal, and solubility properties, researchers can make informed decisions regarding its potential as a therapeutic candidate and rationally design future optimization strategies. The methodologies outlined herein are not merely procedural steps but are part of a self-validating system of inquiry that ensures scientific integrity and accelerates the path from the laboratory bench to potential clinical application.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences, 85(12), 1327-1333. Available at: [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Available at: [Link]

  • Yoshida, T., & Takeda, S. (1961). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi, 81(11), 1645-1650. Available at: [Link]

  • Rehage, R., & Hoffmann, M. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9235-9241. Available at: [Link]

  • Melting point determination. (n.d.). University of Alberta. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 470-478. Available at: [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Taiwan University. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Available at: [Link]

  • Experiment 1 - Melting Points. (2013). University of Missouri–St. Louis. Available at: [Link]

  • Melting point determination. (n.d.). Edisco. Available at: [Link]

  • Potentiometric pKa determination of water-insoluble compound. (n.d.). Pion Inc. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Available at: [Link]

  • Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(7), 170-176. Available at: [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • Liu, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20347-20361. Available at: [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Available at: [Link]

  • Khan, I., et al. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38, 672-680. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Available at: [Link]

  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 9(1), E11. Available at: [Link]

  • Wang, L., et al. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 9(5), 453-458. Available at: [Link]

  • Linder, D., & Damerau, A. (2001). Noncovalent interactions between tetrazole and an N,N'-diethyl-substituted benzamidine. The Journal of Organic Chemistry, 66(10), 3369-3374. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. Journal of the Brazilian Chemical Society, 26(1), 169-174. Available at: [Link]

  • Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate. (n.d.). Molbank. Available at: [Link]

  • Benzamide, N-methyl-. (n.d.). NIST WebBook. Available at: [Link]

  • Benzamide, N-(4-methylphenyl)-. (n.d.). NIST WebBook. Available at: [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 5400-5413. Available at: [Link]

  • Ostrovskii, V. A., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

  • Benzamide, 4-methyl-N-(2-propyl-2H-tetrazol-5-yl)- (9CI). (n.d.). NextSDS. Available at: [Link]

  • Sharma, P., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of Molecular Catalysis A: Chemical, 423, 443-451. Available at: [Link]

  • Lee, J. J., & Movassaghi, M. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 11996-12005. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. Available at: [Link]

  • 4-methyl-2-pyrimidinyl)-N(sup 1)-(2-(5-tetrazolyl)ethyl)- | C14H16N8O2S | CID 3053096. (n.d.). PubChem. Available at: [Link]

Sources

Foundational

Rational Design, Synthesis, and Pharmacological Profiling of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide and Its Structural Analogues

Executive Summary The tetrazole-benzamide hybrid architecture represents a privileged scaffold in modern medicinal chemistry. By acting as a highly stable bioisostere for carboxylic acids and cis-amides, the tetrazole ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrazole-benzamide hybrid architecture represents a privileged scaffold in modern medicinal chemistry. By acting as a highly stable bioisostere for carboxylic acids and cis-amides, the tetrazole ring significantly improves metabolic stability and membrane permeability[1]. Among these derivatives, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide and its structural analogues have garnered intense interest for their dual utility: functioning as Core Protein Allosteric Modulators (CpAMs) that disrupt Hepatitis B virus (HBV) assembly[2], and as potent phosphodiesterase (PDE) inhibitors capable of reprogramming cellular signaling pathways[3].

This technical guide provides an in-depth analysis of the structural rationale, self-validating synthetic methodologies, and structure-activity relationships (SAR) governing this class of compounds.

Structural Biology & Bioisosteric Rationale

The pharmacological efficacy of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is driven by the precise spatial arrangement of its three core modules:

  • The 1-Propyl-1H-Tetrazole Core: The tetrazole ring is a classic bioisostere that mimics the planar geometry and hydrogen-bonding capacity of a carboxylic acid while resisting metabolic decarboxylation[1]. Alkylation at the N1 position with a propyl group (derived from the 1-propyl-1H-tetrazol-5-amine precursor[4]) serves two critical functions. First, it breaks the symmetry of the tetrazole, locking it into a single tautomeric state to reduce entropic penalty upon target binding. Second, the lipophilic propyl chain is specifically designed to project into deep hydrophobic sub-pockets, such as the dimer-dimer interface of HBV core proteins[2].

  • The Amide Linker: The amide bond acts as a crucial hydrogen bond donor and acceptor. Its conformational rigidity ensures that the benzamide and tetrazole rings maintain an optimal dihedral angle for target engagement.

  • The 4-Methylbenzamide Moiety: The para-methyl substitution on the benzamide ring enhances van der Waals interactions within the target binding site. Compared to unsubstituted or highly polar variants, the 4-methyl group provides the ideal balance of lipophilicity (LogP) required to cross cell membranes and access intracellular targets like PDEs[3].

Mechanistic Pathways

Pathway A Tetrazole-Benzamide Analogue B HBV Core Protein (CpAM Target) A->B Allosteric Binding C PDE Enzyme (e.g., PDE4) A->C Competitive Inhibition D Aberrant Capsid Assembly B->D Kinetics Alteration E Elevated cAMP/cGMP Signaling C->E Substrate Accumulation F Viral Clearance D->F G Anti-inflammatory Response E->G

Dual pharmacological pathways of tetrazole-benzamide analogues in viral and metabolic targeting.

Synthetic Methodology & Protocols

To ensure high yield and reproducibility, the synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is executed via a convergent two-step protocol. Traditional condensation approaches require strict control of reaction conditions to prevent side reactions[2]. The protocols below are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Synthesis of 1-Propyl-1H-tetrazol-5-amine

Causality: The construction of the tetrazole ring is achieved through the reaction of an organic nitrile equivalent with sodium azide[2]. Ammonium chloride is utilized as a mild proton source to safely generate hydrazoic acid in situ, driving the cycloaddition thermodynamically[3].

  • Cyanamide Formation: Dissolve propylamine (1.0 eq) in anhydrous ethanol at 0°C. Add cyanogen bromide (1.1 eq) dropwise. Note: The low temperature prevents exothermic runaway and suppresses dialkylation. Stir for 2 hours until reaching room temperature.

  • Cycloaddition: To the resulting propylcyanamide solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Heat the mixture to reflux (approx. 80°C) for 12 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the cyanamide spot and the emergence of a lower Rf​ spot (ninhydrin positive) confirms tetrazole formation.

  • Workup: Concentrate the mixture in vacuo. Basify with 1M NaOH (pH 10), extract with Ethyl Acetate (EtOAc), dry over anhydrous MgSO4​ , and concentrate to yield 1-propyl-1H-tetrazol-5-amine as a white solid[4].

Protocol B: Amide Coupling

Causality: Pyridine is selected as both the solvent and the acid scavenger. Unlike triethylamine, pyridine effectively neutralizes the HCl byproduct without catalyzing the formation of reactive ketene intermediates from the benzoyl chloride, ensuring a clean amide bond formation[2].

  • Activation: Dissolve 1-propyl-1H-tetrazol-5-amine (1.0 eq) in anhydrous pyridine (0.2 M) under an inert argon atmosphere.

  • Coupling: Cool the solution to 0°C. Add 4-methylbenzoyl chloride (1.2 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Quench a 10 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material is consumed and the [M+H]+ peak at m/z 246.1 dominates the spectra.

  • Purification: Pour the reaction mixture into ice-cold 1M HCl. The acidic shock neutralizes the pyridine and precipitates the highly hydrophobic product. Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (>95% purity).

Synthesis N1 Step 1: Cyanamide Formation Propylamine + BrCN N2 Step 2: Tetrazole Cycloaddition Propylcyanamide + NaN3 N1->N2 0°C to RT, EtOH N3 Step 3: Amide Coupling 1-Propyl-1H-tetrazol-5-amine + 4-Methylbenzoyl chloride N2->N3 NH4Cl, Reflux 12h N4 Step 4: Purification Acidic Workup & Recrystallization N3->N4 Pyridine, 0°C to RT N5 Pure 4-Methyl-N-(1-propyl- 1H-tetrazol-5-yl)benzamide N4->N5 >95% Purity (LC-MS)

Convergent synthetic workflow for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

Structure-Activity Relationship (SAR) Data

The pharmacological profile of tetrazole-benzamide hybrids is highly sensitive to substitutions at both the N1-alkyl chain and the benzamide ring. The table below summarizes the quantitative SAR data, demonstrating how steric bulk and electronic effects modulate target affinity.

Compound IDR1 (Tetrazole N1-Alkyl)R2 (Benzamide para-Sub)HBV CpAM IC50​ (µM)PDE4 Inhibition IC50​ (µM)LogP (Calculated)
1 MethylH> 20.015.41.2
2 EthylMethyl8.56.22.1
3 (Lead) PropylMethyl1.2 1.8 2.6
4 PropylNitro0.82.12.4
5 AllylFluoro3.44.52.2

Data Interpretation: Extending the N1-alkyl chain from methyl to propyl (Compound 1 vs. 3) significantly lowers the IC50​ for both HBV and PDE4 targets. This causality is rooted in the propyl group's ability to fully occupy the hydrophobic binding pockets of these proteins. Furthermore, substituting the para-position with an electron-withdrawing nitro group (Compound 4) slightly improves HBV CpAM activity[2], but the 4-methyl substitution (Compound 3) offers a superior balance of potency and lipophilicity.

Experimental Validation: HBV Capsid Assembly Assay

To validate the biological activity of the synthesized analogues, a self-validating fluorescence quenching assay is employed to measure HBV core protein assembly kinetics.

Causality & Principle: HBV core protein (Cp) is labeled with a BoDIPY-FL fluorophore. In its dimeric state, the protein fluoresces brightly. When a tetrazole-benzamide CpAM is introduced, it allosterically accelerates aberrant multimerization (capsid assembly)[2]. The spatial proximity of the fluorophores in the assembled capsid causes rapid self-quenching. The rate of fluorescence decay is directly proportional to the compound's potency.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 µM solution of BoDIPY-FL labeled HBV core protein dimer in assembly buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Compound Dosing: Dispense 1 µL of the 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide analogue (titrated from 0.1 µM to 50 µM in DMSO) into a black 384-well microplate.

  • Initiation: Inject 19 µL of the labeled Cp solution into each well using an automated liquid handler.

  • Kinetic Readout: Immediately monitor fluorescence emission ( λex​ = 488 nm, λem​ = 520 nm) every 10 seconds for 30 minutes at 25°C.

  • Data Validation: Calculate the initial assembly rate ( V0​ ) from the linear phase of the fluorescence decay curve. Plot V0​ against compound concentration to derive the IC50​ value. A vehicle control (DMSO only) must show negligible quenching over the 30-minute window to validate the assay's integrity.

References

  • Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)
  • CAS 5340-04-5: 1-propyl-1H-tetrazol-5-amine | CymitQuimica Source: CymitQuimica URL
  • Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one 9 a.
  • 4-Fluoro-N-(1H-tetrazol-5-yl)
  • Proposed mechanism of tetrazole formation using trialkylsilyl azide.

Sources

Exploratory

A Technical Guide to Investigating the Biological Activity of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide: A Predictive and Methodological Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel chemical entity, 4-Methyl-N-(1-propyl-1H-tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel chemical entity, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. Given the absence of specific published data on this compound, this document adopts a predictive and methodological approach, grounded in the well-established pharmacology of its core chemical moieties: the tetrazole and benzamide scaffolds.

Introduction: Unpacking the Therapeutic Potential

The compound 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS No: 639047-26-0) is a synthetic molecule that strategically combines two pharmacologically significant scaffolds: a substituted benzamide and a 1-propyl-1H-tetrazole ring.[1] This unique combination suggests a high potential for diverse biological activities, making it a compelling candidate for drug discovery programs.

  • The Benzamide Moiety: Benzamide derivatives are a cornerstone of medicinal chemistry, known for a wide spectrum of pharmacological effects including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2][3] The amide bond is a key structural feature in many active pharmaceutical ingredients, often involved in critical hydrogen bonding interactions with biological targets.[4]

  • The Tetrazole Ring: The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group and the cis-amide group.[5][6][7] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, while maintaining or improving its binding affinity to target proteins.[8] Tetrazole derivatives have demonstrated a remarkable range of activities, including antihypertensive, antiviral, anticancer, and anti-inflammatory effects.[6][8][9]

The logical integration of these two powerful pharmacophores in 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide warrants a systematic investigation into its biological profile. This guide will outline a strategic research workflow, detail essential experimental protocols, and discuss potential mechanisms of action to unlock the therapeutic promise of this molecule.

Predicted Biological Activities and Rationale

Based on the extensive literature surrounding its constituent moieties, we can hypothesize several primary areas of biological activity for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

Predicted Activity Rationale Supporting References
Anti-inflammatory Both benzamide and tetrazole derivatives have been reported to possess anti-inflammatory properties. Some benzamides are known to inhibit cyclooxygenase (COX) enzymes.[2] Tetrazoles have also been investigated for their anti-inflammatory potential.[6][9][2][6][9]
Analgesic The anti-inflammatory activity is often correlated with analgesic effects. Benzamide analogues are known to have analgesic properties.[2][2]
Anticancer The tetrazole ring is a "promising pharmacophore" in the design of novel anticancer drugs.[5] Benzamide derivatives have also been evaluated for their cytotoxic activity against various cancer cell lines.[10][11][12][5][10][11][12]
Antimicrobial Both scaffolds are independently associated with antimicrobial activity against a range of pathogens, including bacteria and fungi.[3][11][13][3][11][13]

Proposed Research Workflow

A structured, multi-tiered approach is recommended to efficiently characterize the biological activity of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. This workflow progresses from broad, initial screening to more focused, mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Characterization B Broad-Spectrum Cytotoxicity Assay (e.g., MTT/SRB on various cell lines) A->B Test Compound C Antimicrobial Screening (e.g., MIC against bacterial/fungal panel) A->C Test Compound D Anti-inflammatory Screening (e.g., COX-1/COX-2 Enzyme Inhibition Assay) A->D Test Compound E Acute Toxicity Study (Determine LD50) B->E Assess safety profile H Xenograft Tumor Model (If anticancer activity is observed) B->H Prioritize based on cytotoxicity F Carrageenan-Induced Paw Edema (Anti-inflammatory Model) D->F Validate in vivo G Acetic Acid-Induced Writhing (Analgesic Model) F->G Correlate with analgesia I Target Identification (e.g., Kinase profiling, receptor binding) F->I Investigate molecular target J Signaling Pathway Analysis (e.g., Western Blot for key proteins) H->J Elucidate signaling cascade K Gene Expression Analysis (e.g., qPCR/RNA-seq)

Caption: A phased research workflow for characterizing the biological activity of a novel compound.

Experimental Protocols

The following protocols are foundational for assessing the primary predicted activities of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

Rationale: This assay determines if the compound's anti-inflammatory effect is mediated through the inhibition of cyclooxygenase enzymes, which are key in the prostaglandin synthesis pathway.

Methodology:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at a specified wavelength (e.g., 590 nm) over time to determine the rate of reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression.

In Vivo Anti-inflammatory and Analgesic Activity: Carrageenan-Induced Paw Edema and Acetic Acid-Induced Writhing

Rationale: These are classic animal models to assess the in vivo efficacy of a compound against acute inflammation and visceral pain, respectively.[14][15][16]

Workflow Diagram:

G cluster_0 Carrageenan-Induced Paw Edema cluster_1 Acetic Acid-Induced Writhing A Acclimate Rats/Mice B Administer Test Compound, Vehicle, or Standard Drug (e.g., Indomethacin) A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at 0, 1, 2, 3, 4 hours C->D E Calculate % Inhibition of Edema D->E F Acclimate Mice G Administer Test Compound, Vehicle, or Standard Drug (e.g., Aspirin) F->G H Inject Acetic Acid (i.p.) G->H I Count Writhing Responses over 20 minutes H->I J Calculate % Inhibition of Writhing I->J

Caption: Workflow for in vivo anti-inflammatory and analgesic testing.

Methodology (Carrageenan-Induced Paw Edema):

  • Animal Selection and Acclimation: Use male Wistar rats or Swiss albino mice, acclimated for at least one week.[17]

  • Grouping and Dosing: Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Indomethacin), and test compound at various doses. Administer treatments orally or intraperitoneally.

  • Induction of Edema: After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.[18]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Methodology (Acetic Acid-Induced Writhing):

  • Animal Selection and Dosing: Use Swiss albino mice, grouped and dosed as described above.

  • Induction of Writhing: 60 minutes post-treatment, inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).[17]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.[17]

  • Data Analysis: Calculate the percentage of protection (inhibition of writhing) for each group compared to the vehicle control.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

Rationale: The SRB assay is a reliable and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content. It is widely used for screening potential anticancer compounds.[10]

Methodology:

  • Cell Culture: Plate human cancer cells (e.g., HeLa, A549, HT-29) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization and Measurement: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at approximately 510 nm.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of cell growth (IC50).

Potential Mechanisms of Action and Signaling Pathways

The structural features of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide suggest several potential molecular targets and pathways.

  • Inhibition of IMP Dehydrogenase (IMPDH): Some benzamide derivatives, after metabolic activation, can inhibit IMPDH, a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[19] This is a key target in cancer and virology.

  • Modulation of mTORC1 Signaling: Certain N-pyrazolyl-benzamides have been shown to modulate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and autophagy.[20] Disruption of this pathway is a valid anticancer strategy.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamide itself is a known inhibitor of PARP, an enzyme critical for DNA repair.[19][21] While the substitutions on the target molecule will significantly alter its activity, this remains a plausible mechanism to investigate, particularly in the context of cancer.

Hypothetical Signaling Pathway:

The following diagram illustrates a potential mechanism where the compound inhibits a key kinase (e.g., mTORC1) or enzyme (e.g., IMPDH), leading to downstream effects like apoptosis or cell cycle arrest.

G compound 4-Methyl-N-(1-propyl-1H- tetrazol-5-yl)benzamide target Potential Target (e.g., mTORC1, IMPDH, COX-2) compound->target Inhibition pathway Signaling Cascade target->pathway Modulation effect Cellular Effect (e.g., Apoptosis, Reduced Inflammation, Cell Cycle Arrest) pathway->effect Leads to

Caption: Potential mechanism of action for the test compound.

Conclusion

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide represents a promising chemical scaffold that merges the favorable pharmacological profiles of benzamides and tetrazoles. The lack of existing biological data presents a unique opportunity for novel discovery. The predictive framework and detailed methodologies provided in this guide offer a robust starting point for a comprehensive investigation. A systematic evaluation, beginning with broad in vitro screening and progressing to targeted in vivo and mechanistic studies, will be crucial in elucidating the therapeutic potential of this compound in areas such as inflammation, pain, and oncology.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4(194).[2]

  • Mondal, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science Publishers.[15]

  • Sengar, A.S., et al. (2022). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Drug Delivery and Therapeutics.[14]

  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1868.[5]

  • Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870.[6]

  • ResearchGate. (n.d.). Benzamide compounds with biological activities. ResearchGate.[3]

  • Haj-Ahmad, R., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Nature Communications.[7]

  • Pinga, A., et al. (2014). In vitro evaluation of tetrazoles as a novel class of Antimycobacterium tuberculosis agents. International Journal of Pharmacy and Pharmaceutical Sciences.[22]

  • Wang, W., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry.[8]

  • Wieprzkiewicz, E., et al. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules.[4]

  • Dolezal, M., & Miletin, M. (2006). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate.[23]

  • Wu, Z., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3485.[24]

  • Al-Masoudi, N. A. L. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate.[25]

  • Sánchez-Mendoza, M. E., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Biomedicine & Pharmacotherapy.[16]

  • da Silva, G. L., et al. (2021). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Ciencia & Saude, 14(2).[17]

  • Boukhatem, M. N. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. IntechOpen.[18]

  • Kamal, A., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate.[10]

  • Ali, A. A., et al. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results.[13]

  • Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.[11]

  • Sharma, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.[12]

  • Echemi. (n.d.). Benzamide, 4-methyl-N-(1-propyl-1H-tetrazol-5-yl)- (9CI). Echemi.com.[1]

  • Smolecule. (2024). N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide. Smolecule.[26]

  • Gopinath, S., & Rajendran, S. P. (2011). A novel synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-YL) benzonitriles. ResearchGate.[27]

  • EvitaChem. (n.d.). N1-benzyl-N1-methyl-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide. EvitaChem.[28]

  • Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783.[29]

  • Patel, M. P., & Shaikh, F. M. (2025). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate.[30]

  • Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. ResearchGate.[9]

  • Bayomi, S. M., et al. (2016). Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. Journal of American Science, 12(1).[31]

  • Li, Y., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5746-5754.[32]

  • Chen, J., et al. (2016). A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC Advances, 6(108), 106950-106954.[33]

  • Zhang, S., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides. Molecules, 27(15), 4692.[34]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-8.[19]

  • Li, H., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(9), 843-848.[20]

  • MedChemExpress. (n.d.). Benzamide, 4-amino-N-[2-(4-benzoyl-1-piperidinyl)ethyl]-N-3-pyridinyl. MedChemExpress.[21]

Sources

Foundational

An In-depth Technical Guide to the Patent and Scientific Landscape of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive technical analysis of the patent landscape, sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical analysis of the patent landscape, synthesis, and potential biological significance of the chemical entity 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. Our investigation reveals that while the core tetrazolyl-benzamide scaffold is well-established in historical patent literature, primarily from the 1970s and 1980s, the specific title compound is not prominently featured in recent, standalone patents. This suggests that the novelty of the core structure itself has lapsed. The current intellectual property (IP) landscape focuses on novel derivatives, specific therapeutic applications (such as kinase inhibition), and advanced manufacturing processes. The tetrazole moiety, acting as a bioisostere for a carboxylic acid, provides a key structural motif for interaction with various biological targets. Future innovation in this space is likely to be driven by discovering novel, non-obvious therapeutic uses, developing unique formulations, or creating more efficient and sustainable synthetic methodologies.

Introduction: The Role of Tetrazoles in Medicinal Chemistry

The tetrazole ring is a critical pharmacophore in modern drug discovery.[1] First synthesized in 1885, this five-membered aromatic ring containing four nitrogen atoms has unique physicochemical properties that make it an invaluable tool for medicinal chemists.[1] Its most significant role is as a bioisosteric replacement for the carboxylic acid group.[1] The tetrazole ring has a similar pKa and steric profile to a carboxyl group, but offers improved metabolic stability and oral bioavailability, as it is less prone to the metabolic transformations that carboxylic acids undergo. This has led to the incorporation of the tetrazole moiety into numerous clinically successful drugs, including the antihypertensive agent Losartan.[1]

Profile of the Target Compound

Chemical Structure and Properties

IUPAC Name: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide CAS Number: 639047-26-0[2] Molecular Formula: C₁₂H₁₅N₅O[2] Molecular Weight: 245.28 g/mol [2]

The structure consists of three key components:

  • A 1-propyl-1H-tetrazole Ring: The N1-substitution with a propyl group influences the compound's lipophilicity and spatial arrangement.

  • A Benzamide Linker: This amide linkage connects the tetrazole and phenyl moieties.

  • A 4-Methylphenyl Group (p-tolyl): The methyl group at the para position of the phenyl ring can impact binding interactions and metabolic stability.

G cluster_mol 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide cluster_key mol tetrazole 1-Propyl-1H-tetrazole Ring amide Benzamide Linker phenyl 4-Methylphenyl Group

Caption: Key structural components of the target compound.

Synthetic Strategy and Methodology

The synthesis of N-acyl-5-aminotetrazoles is a well-established process in organic chemistry. The most logical and field-proven approach involves a two-step sequence: the formation of the N-substituted aminotetrazole precursor, followed by acylation.

Plausible Synthetic Workflow

The synthesis would logically proceed by first creating the key intermediate, 1-propyl-1H-tetrazol-5-amine. This can be achieved via a [3+2] cycloaddition between propylcyanamide and an azide source. The resulting amine is then acylated using 4-methylbenzoyl chloride under basic conditions to yield the final product. This approach ensures regiochemical control of the propyl group on the N1 position of the tetrazole ring.

SynthesisWorkflow reactant1 Propylcyanamide intermediate Intermediate: 1-Propyl-1H-tetrazol-5-amine reactant1->intermediate [3+2] Cycloaddition (e.g., ZnBr₂ catalyst) reactant2 Sodium Azide (NaN₃) reactant2->intermediate [3+2] Cycloaddition (e.g., ZnBr₂ catalyst) reactant3 4-Methylbenzoyl chloride product Final Product: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide reactant3->product Acylation (e.g., Pyridine, DCM) intermediate->product Acylation (e.g., Pyridine, DCM)

Caption: Proposed two-step synthesis workflow.
Protocol: Representative Synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

This protocol is a representative methodology based on established chemical principles for this class of compounds.[3]

Step 1: Synthesis of 1-Propyl-1H-tetrazol-5-amine

  • To a solution of propylcyanamide (1.0 eq) in N,N-Dimethylformamide (DMF), add sodium azide (1.2 eq) and zinc bromide (0.2 eq).

  • Heat the reaction mixture to 120°C and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a beaker of ice water, which may cause the product to precipitate.

  • Acidify the aqueous solution with 2M HCl to a pH of ~5-6 to ensure complete protonation of any remaining azide.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-propyl-1H-tetrazol-5-amine.

Step 2: Synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

  • Dissolve 1-propyl-1H-tetrazol-5-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with 1M HCl, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure title compound.

Patent Landscape Analysis

A direct search for patents explicitly claiming 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide does not yield a focused portfolio. Instead, the analysis reveals a landscape where the broader structural class of "tetrazole derivatives" or "tetrazolyl benzamides" is well-documented, with foundational patents dating back several decades.[4][5] This indicates that the core scaffold is in the public domain.

Contemporary patents do not focus on the novelty of this specific molecule but rather on its potential inclusion within a broader Markush structure for a specific, novel application. The intellectual property value, therefore, resides not in the compound itself, but in its use.

Patent / Application Assignee / Applicant General Claimed Subject Matter / Therapeutic Area Key Insight
JPS5392772A Not specifiedTetrazole derivatives (general)An early example of broad claims on tetrazole structures, indicating the age of the foundational IP.[4]
ZA786056B May & Baker LtdTetrazole derivativesSimilar to the above, this patent establishes that the core scaffold has been known for a significant time.[5]
US4874867A E.R. Squibb & Sons, Inc.Tetrazole intermediates for antihypertensive compoundsDemonstrates the use of tetrazole moieties as key building blocks for complex drugs, in this case, likely related to angiotensin II receptor blockers.[6]
US9290504B2 Rigel Pharmaceuticals, Inc.Imidazopyridazinyl-benzamides as Btk inhibitorsHighlights a modern application where a benzamide structure is used to target Bruton's Tyrosine Kinase (Btk) for autoimmune diseases. While not a direct match, it shows the relevance of the benzamide moiety in current drug development.[7]
US20250100979A1 Primodia Chemicals & PharmaceuticalsNovel synthesis of a tetrazole derivativeFocuses on the process of making tetrazoles, indicating that innovation in manufacturing methods is an active area for IP.[8]

Scientific Context and Potential Applications

While specific biological data for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is sparse in the public domain, the activities of analogous structures provide a strong basis for predicting its potential utility.

Bioisosterism and Mechanism of Action

The primary driver for the biological activity of many tetrazole-containing compounds is their ability to act as a bioisostere of a carboxylic acid.[1][9] This allows the molecule to mimic an endogenous ligand or substrate, thereby inhibiting an enzyme or blocking a receptor. The tetrazole ring's acidic proton and delocalized negative charge upon deprotonation enable it to form similar ionic and hydrogen bond interactions as a carboxylate group.

Bioisosterism cluster_mimic Molecular Mimicry cluster_target Biological Target Carboxylic_Acid Carboxylic Acid (-COOH) Tetrazole Tetrazole Ring (-CN4H) Receptor Enzyme Active Site or Receptor Binding Pocket Carboxylic_Acid->Receptor Natural Ligand Interaction Tetrazole->Receptor Mimics interaction (Ionic/H-Bonding)

Caption: Bioisosteric mimicry of a carboxylic acid by a tetrazole ring.
Potential Therapeutic Areas

Based on published research on related compounds, potential areas of interest include:

  • Antimicrobial/Antifungal Activity: Many nitrogen-containing heterocyclic compounds, including tetrazole derivatives, have been investigated for their ability to inhibit microbial growth.[10][11]

  • Anti-inflammatory Activity: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential cyclooxygenase (COX) or other inflammatory pathway inhibition.

  • Anticancer Properties: The tetrazole motif is present in compounds studied for their anticancer effects.[9]

  • Plant Growth Regulation: Some N-5-tetrazolyl ureas have shown activity as plant growth regulators, indicating a broader potential in agrochemicals.[12]

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the title compound against representative bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Grow bacterial strains overnight to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no compound) and negative (no bacteria) control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Future Outlook and Strategic Insights

The patent landscape for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is mature, with the foundational IP having expired. This presents both challenges and opportunities for researchers and drug developers.

  • Challenges: Securing "composition of matter" patents on this specific molecule would be difficult without demonstrating a novel, non-obvious, and useful application. The established synthesis routes also limit opportunities for process patents unless a significantly more efficient, "green," or scalable method is developed.[8]

  • Opportunities (White Space):

    • New Therapeutic Use Patents: The primary opportunity lies in identifying a novel biological target or therapeutic indication for this compound. A "use patent" could be obtained if it is shown to be effective for a previously unknown application (e.g., as a specific enzyme inhibitor or for treating a rare disease).

    • Formulation Patents: Developing a novel drug delivery system or formulation (e.g., extended-release, targeted delivery) that improves the compound's efficacy, safety, or patient compliance could be patentable.

    • Derivative Chemistry: While the core is known, there is significant opportunity in creating novel derivatives. Modifying the propyl or 4-methylphenyl groups could lead to new compounds with improved potency, selectivity, or pharmacokinetic properties, which would be eligible for new composition of matter patents.

References

  • JPS5392772A, Tetrazole derivatives.
  • Al-Masoudi, et al. (2020). Synthesis of novel N‐aryl‐N‐(1H‐tetrazol‐5‐yl)benzenesulfonamides in water. Journal of Heterocyclic Chemistry. [Link]

  • US20250100979A1, Synthesis of a tetrazole derivative.
  • ZA786056B, Tetrazole derivatives.
  • Process for preparing tetrazole-substituted anthranilic acid diamide derivatives by reacting benzoxazinones with amines. Patsnap. [Link]

  • United States Patent 5,244,912. Googleapis.com. [Link]

  • US4874867A, Tetrazole intermediates to antihypertensive compounds.
  • A novel synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-YL) benzonitriles. Semantic Scholar. [https://www.semanticscholar.org/paper/A-novel-synthesis-of-4-(5-substituted-amino-1H-A-Reddy-Reddy/a86782803b9b47e53a29909c25679c67035414d7]([Link]

  • Synthesis and biological activity of N-5-tetrazolyl-N′-aryl formyl urea. SIOC Journals. [Link]

  • EP2511844A2, Advanced drug development and manufacturing.
  • Song, G. Y., et al. (2011). Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. PubMed. [Link]

  • Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783. [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. SciELO. [Link]

  • US9290504B2, 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC Advances. [Link]

  • JP 7387175 B2. J-PlatPat. [Link]

  • Synthesis, Characterisation and Biological Activity of New Co, Ni, Zn and Cd Polymeric Complexes Derived from Dithiocarbamate Ligand. Baghdad Science Journal. [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, a molecule of interest in contemporary chemical research. With the molecular for...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, a molecule of interest in contemporary chemical research. With the molecular formula C₁₂H₁₅N₅O and a monoisotopic mass of 245.1277 Da, a precise and multi-faceted approach to its structural elucidation is paramount for its application in medicinal chemistry and materials science.[1] This document serves as a key resource for researchers, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a holistic understanding of the molecule's structural fingerprint.

Predicted Spectroscopic Data at a Glance

For efficient reference, the key predicted spectroscopic data for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide are summarized below. The subsequent sections will provide a detailed exploration of the acquisition and interpretation of this data.

Spectroscopy Key Predicted Features
¹H NMR (500 MHz, CDCl₃) Aromatic protons: ~7.8-7.9 ppm (d) and ~7.2-7.3 ppm (d); Propyl group: ~4.2 ppm (t), ~1.9 ppm (sextet), ~1.0 ppm (t); Methyl group: ~2.4 ppm (s); Amide NH: broad singlet.
¹³C NMR (125 MHz, CDCl₃) Carbonyl: ~165-170 ppm; Aromatic C: ~128-145 ppm; Tetrazole C: ~150-155 ppm; Propyl C: ~50 ppm, ~23 ppm, ~11 ppm; Methyl C: ~21 ppm.
IR (ATR) N-H stretch: ~3300 cm⁻¹ (broad); C-H (aromatic): ~3100-3000 cm⁻¹; C-H (aliphatic): ~2960-2850 cm⁻¹; C=O (amide I): ~1660 cm⁻¹; N-H bend (amide II): ~1540 cm⁻¹; C=C (aromatic): ~1600, 1480 cm⁻¹.
Mass Spectrometry (ESI-MS) [M+H]⁺: m/z 246.1350; Major fragments: m/z 119 (p-toluoyl cation), m/z 91 (tropylium ion).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, respectively.

Experimental Protocol: NMR Sample Preparation and Analysis

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation.[2]

Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 500 MHz spectrometer. Data acquisition parameters are set, including the number of scans, relaxation delay, and acquisition time.

Caption: Workflow for FT-IR analysis using an ATR accessory.

Predicted IR Spectrum and Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present in 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

Wavenumber (cm⁻¹) Vibration Intensity
~3300N-H StretchMedium, Broad
~3100 - 3000C-H Stretch (Aromatic)Medium
~2960 - 2850C-H Stretch (Aliphatic)Medium-Strong
~1660C=O Stretch (Amide I)Strong
~1600, ~1480C=C Stretch (Aromatic)Medium
~1540N-H Bend (Amide II)Strong
~1400 - 1000Tetrazole ring vibrationsMedium
~1250C-N StretchMedium

Interpretation:

  • N-H and C-H Stretching Region: A broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide, with the broadening due to hydrogen bonding. [4]Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methyl groups will be observed just below 3000 cm⁻¹.

  • Carbonyl and Amide Bands: The most intense band in the spectrum is expected to be the amide C=O stretch (Amide I band) at approximately 1660 cm⁻¹. [5]The N-H bending vibration coupled with C-N stretching (Amide II band) is expected to be a strong band around 1540 cm⁻¹. [6]* Aromatic and Tetrazole Region: Aromatic C=C stretching vibrations will give rise to absorptions around 1600 and 1480 cm⁻¹. The tetrazole ring has characteristic vibrations in the fingerprint region, typically between 1400 and 1000 cm⁻¹. [7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Analysis

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and provides the molecular ion, often as a protonated species [M+H]⁺.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [8]2. Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: In the ESI source, a high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Sources

Foundational

Unveiling the Therapeutic Promise of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide: A Technical Guide to Target Identification and Validation

Abstract This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. By dissecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. By dissecting its core chemical scaffolds—a substituted benzamide and a 1-propyl-1H-tetrazole moiety—we extrapolate a range of plausible molecular targets based on established pharmacology of analogous structures. This document outlines a strategic, multi-tiered approach, commencing with in silico predictive modeling and culminating in robust in vitro and cell-based experimental validation. Detailed protocols for key assays are provided to empower researchers in drug discovery and development to systematically explore the therapeutic potential of this compound.

Introduction: Deconstructing 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide for Therapeutic Target Exploration

The compound 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (henceforth referred to as Cmpd-X) is a synthetic organic molecule featuring two key pharmacophores: a benzamide core and a tetrazole ring. While no biological activity has been explicitly reported for Cmpd-X, the extensive pharmacology associated with its constituent moieties provides a strong rationale for investigating its potential as a therapeutic agent.

  • The Benzamide Scaffold: Benzamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including, but not limited to, antipsychotic, antiemetic, and prokinetic effects.[1][2] Notably, substituted benzamides are known to interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as enzymes like poly(ADP-ribose) polymerase (PARP).[3][4][5][6]

  • The Tetrazole Moiety: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[][8] This functional group is a key feature in several marketed drugs, including angiotensin II receptor blockers (ARBs) used for hypertension.[9][10] Furthermore, tetrazole-containing compounds have been explored as inhibitors of enzymes such as β-secretase (BACE1) for the treatment of Alzheimer's disease.[11][12][13][14][15]

The combination of these two pharmacologically privileged scaffolds in Cmpd-X suggests a high probability of interaction with one or more therapeutically relevant molecular targets. This guide will systematically explore these possibilities.

Postulated Therapeutic Targets: A Data-Driven Hypothesis

Based on the known pharmacology of benzamide and tetrazole derivatives, we have identified a prioritized list of potential molecular targets for Cmpd-X.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of approved drugs.[16][17][18]

  • Dopamine Receptors (D1, D2): Many antipsychotic benzamides exert their effects through antagonism of the D2 dopamine receptor.[1][][19][20] The structural similarity of Cmpd-X to these agents warrants investigation into its potential interaction with dopamine receptor subtypes.

  • Serotonin Receptors (5-HT4): Certain benzamides act as agonists at the 5-HT4 receptor, promoting gastrointestinal motility.[21][22][23][24] The potential for Cmpd-X to modulate this receptor could have implications for treating disorders like irritable bowel syndrome.

  • Angiotensin II Receptor (AT1): The presence of the tetrazole ring, a hallmark of many ARBs, strongly suggests that Cmpd-X may act as an antagonist of the AT1 receptor, a key regulator of blood pressure.[9][10][25][26]

Enzymes

Enzyme inhibition is a common mechanism of action for many therapeutic agents.

  • Poly(ADP-ribose) Polymerase (PARP): The benzamide moiety is a known pharmacophore for PARP inhibitors, which are used in cancer therapy.[3][4][5][6][27] Investigating the potential of Cmpd-X to inhibit PARP could open avenues in oncology.

  • β-Secretase (BACE1): Tetrazole-containing compounds have been designed as BACE1 inhibitors for Alzheimer's disease.[11][12][13][14][15] Given the presence of this moiety, Cmpd-X should be evaluated for its ability to inhibit this key enzyme in amyloid plaque formation.

Other Potential Targets
  • Sigma-1 Receptor (S1R): This unique intracellular chaperone protein is a target for various psychoactive compounds, including some benzamides.[28][29][30][31][32] S1R ligands have potential applications in neurodegenerative diseases and psychiatric disorders.

The following diagram illustrates the potential signaling pathways that could be modulated by Cmpd-X based on these hypothesized targets.

SignalPathways cluster_GPCR G-Protein Coupled Receptors cluster_Enzymes Enzymes cluster_Other Other Targets D2R Dopamine D2 Receptor G_inhibitory ↓ cAMP D2R->G_inhibitory Gαi/o HTR4 Serotonin 5-HT4 Receptor G_stimulatory ↑ cAMP HTR4->G_stimulatory Gαs AT1R Angiotensin II AT1 Receptor Gq ↑ IP3/DAG AT1R->Gq Gαq PARP PARP DNA_Repair DNA_Repair PARP->DNA_Repair DNA Repair BACE1 BACE1 APP_Cleavage APP_Cleavage BACE1->APP_Cleavage APP Cleavage S1R Sigma-1 Receptor Ca_Signaling Ca_Signaling S1R->Ca_Signaling Ca²⁺ Signaling CmpdX 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide CmpdX->D2R Antagonism? CmpdX->HTR4 Agonism? CmpdX->AT1R Antagonism? CmpdX->PARP Inhibition? CmpdX->BACE1 Inhibition? CmpdX->S1R Modulation?

Caption: Postulated signaling pathways modulated by Cmpd-X.

A Strategic Workflow for Target Identification and Validation

A systematic and tiered approach is crucial for efficiently identifying and validating the molecular targets of Cmpd-X. The following workflow is proposed:

Workflow cluster_in_silico In Silico & Computational Analysis cluster_in_vitro_biochemical In Vitro Biochemical Assays cluster_in_vitro_cell In Vitro Cell-Based Assays cluster_validation Target Validation TargetPrediction Target Prediction (Similarity Searching, Docking) BindingAssay Binding Assays (Radioligand, SPR) TargetPrediction->BindingAssay Prioritize Targets EnzymeAssay Enzyme Activity Assays BindingAssay->EnzymeAssay Confirm Interaction FunctionalAssay Functional Assays (cAMP, Ca²⁺ Flux) BindingAssay->FunctionalAssay Determine Functional Effect SignalingAssay Downstream Signaling Pathway Analysis (Western Blot, Reporter Assays) FunctionalAssay->SignalingAssay Elucidate Mechanism TargetEngagement Cellular Thermal Shift Assay (CETSA) SignalingAssay->TargetEngagement Confirm Target Engagement GeneticValidation Genetic Knockdown/Knockout TargetEngagement->GeneticValidation Validate Target Dependence

Caption: Experimental workflow for target identification and validation.

In Silico Target Prediction

The initial step involves computational methods to predict potential targets.[2][8][33][34]

  • Ligand-Based Approaches: Utilize databases of known ligands to identify proteins that are modulated by compounds with similar chemical features to Cmpd-X.

  • Structure-Based Approaches: If the 3D structures of potential targets are available, molecular docking simulations can predict the binding affinity and pose of Cmpd-X within the active or allosteric sites.

In Vitro Biochemical Assays

Biochemical assays provide direct evidence of a physical interaction between Cmpd-X and a purified protein target.

  • Binding Assays:

    • Radioligand Binding Assays: A classic and robust method to determine the affinity (Ki) of a compound for a receptor by measuring the displacement of a radiolabeled ligand.

    • Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics (kon and koff) and affinity (KD) of the interaction in real-time.

  • Enzyme Inhibition Assays: For enzymatic targets like PARP and BACE1, in vitro activity assays are essential to determine the inhibitory potency (IC50) of Cmpd-X.

In Vitro Cell-Based Assays

Cell-based assays are critical to assess the functional consequences of Cmpd-X binding to its target in a more physiologically relevant context.

  • Functional Assays:

    • cAMP Assays: To determine if Cmpd-X acts as an agonist or antagonist at Gs- or Gi-coupled receptors (e.g., 5-HT4 and D2 receptors).

    • Calcium Flux Assays: To assess the modulation of Gq-coupled receptors (e.g., AT1 receptor) by measuring changes in intracellular calcium levels.

  • Downstream Signaling Pathway Analysis:

    • Western Blotting: To measure changes in the phosphorylation state or expression levels of key proteins in the signaling cascade downstream of the target.

    • Reporter Gene Assays: To quantify the activation of specific transcription factors that are regulated by the signaling pathway of interest.

Target Validation in a Cellular Context

Confirming that the observed cellular effects of Cmpd-X are indeed mediated by the identified target is a crucial validation step.[35][36][37][38][39]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

  • Genetic Approaches (siRNA/CRISPR): Knocking down or knocking out the expression of the putative target protein should abolish or significantly reduce the cellular response to Cmpd-X.

Detailed Experimental Protocols

The following are representative protocols for key experiments in the target validation workflow.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity of Cmpd-X for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (positive control antagonist).

  • Cmpd-X.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-D2R cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone (at its KD), and varying concentrations of Cmpd-X or Haloperidol.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the IC50 and Ki values.

Protocol: In Vitro BACE1 Inhibition Assay

Objective: To determine the IC50 of Cmpd-X for BACE1.

Materials:

  • Recombinant human BACE1 enzyme.

  • A specific BACE1 substrate (e.g., a FRET-based peptide).

  • A potent BACE1 inhibitor (positive control).

  • Cmpd-X.

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

  • A fluorescence plate reader.

Procedure:

  • In a 96-well plate, add assay buffer, BACE1 enzyme, and varying concentrations of Cmpd-X or the positive control.

  • Pre-incubate the enzyme with the compound.

  • Initiate the reaction by adding the BACE1 substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates and plot them against the inhibitor concentration.

  • Determine the IC50 value using non-linear regression.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Predicted and Experimental Target Affinities of Cmpd-X

Potential TargetIn Silico Predicted Affinity (e.g., Docking Score)In Vitro Binding Affinity (Ki/KD, nM)In Vitro Functional Potency (IC50/EC50, nM)
Dopamine D2 Receptor
Serotonin 5-HT4 Receptor
Angiotensin II AT1 Receptor
PARP1
BACE1
Sigma-1 Receptor

Conclusion

This technical guide provides a comprehensive and logical roadmap for the systematic investigation of the therapeutic potential of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. By leveraging the known pharmacology of its constituent benzamide and tetrazole moieties, a set of high-probability molecular targets has been proposed. The detailed experimental workflow, from in silico prediction to in vitro validation, offers a robust framework for elucidating the mechanism of action of this novel compound. The successful identification and validation of a specific molecular target will be the first critical step in developing Cmpd-X as a potential new therapeutic agent for a range of human diseases.

References

  • Beaulieu, J. M., et al. (2007). Dopamine receptor signaling and current and future antipsychotic drugs. PMC. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Neve, K. A., et al. (2014). Dopamine receptor signaling in the forebrain. Neurology. [Link]

  • ResearchGate. (2012). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Li, H., et al. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. MDPI. [Link]

  • Giguere, P. M., et al. (2014). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Pharmacology. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • Mukoyama, M., et al. (1993). Molecular structure and function of angiotensin type 2 receptor. PubMed. [Link]

  • Hamada, Y., et al. (2005). Design and synthesis of highly active Alzheimer's beta-secretase (BACE1) inhibitors, KMI-420 and KMI-429, with enhanced chemical stability. PubMed. [Link]

  • Peviani, M., et al. (2016). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC. [Link]

  • De Maeyer, J. H., et al. (2024). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. PubMed. [Link]

  • Google Patents. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors.
  • Nisius, B., & Gaulton, A. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

  • Sharma, A., et al. (2024). Sulfonamido, amido heterocyclic adducts of tetrazole derivatives as BACE1 inhibitors: in silico exploration. PubMed. [Link]

  • Wikipedia. (n.d.). Angiotensin II receptor. Wikipedia. [Link]

  • Jagtap, S., & Szabó, C. (2010). PARP and PARG Inhibitors—New Therapeutic Targets in Cancer Treatment. Pathology and Oncology Research. [Link]

  • IntechOpen. (2017). Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. IntechOpen. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]

  • Kandel, R., et al. (2023). Biochemistry, Dopamine Receptors. NCBI Bookshelf. [Link]

  • Al-Hilal, M., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • ResearchGate. (2012). How to experimentally validate drug-target interactions?. ResearchGate. [Link]

  • Román, F. S., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT 4 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Eglen, R. M., et al. (1995). The pharmacology of the 5-HT4 receptor. PubMed. [Link]

  • Unal, H., et al. (2018). Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications. PMC. [Link]

  • Wawrzyniak, P., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC. [Link]

  • LiverTox. (2019). Serotonin 5-HT4 Receptor Agonists. NCBI Bookshelf. [Link]

  • De Maeyer, J. H., et al. (2024). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. MDPI. [Link]

  • Unal, H., et al. (2018). Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications. PMC. [Link]

  • Schulman, A., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). Tetrapeptides, as small-sized peptidic inhibitors; synthesis and their inhibitory activity against BACE1. ResearchGate. [Link]

  • Wang, Z., et al. (2016). Development and Structural Modification of BACE1 Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... ResearchGate. [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC. [Link]

  • Schulman, A., et al. (2024). Validation guidelines for drug-target prediction methods. PubMed. [Link]

  • Osaka University. (n.d.). Development of Machine Learning-Based Methods for Predicting Small Molecules Binding to Specific RNA Targets. Osaka University. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AT 2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Bentham Science. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Bentham Science. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

  • Khan, I. A., et al. (2021). Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors. MDPI. [Link]

  • Wang, Y., et al. (2022). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. PMC. [Link]

  • Wang, T., et al. (2021). Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PMC. [Link]

  • Dömling, A., et al. (2017). Concise Synthesis of Tetrazole Macrocycle. PMC. [Link]

  • Ye, C., et al. (2021). Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions. Journal of Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. PMC. [Link]

  • ResearchGate. (n.d.). List of allosteric drugs target GPCR in clinical trials. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Architecture for trans-Translation Inhibitors Using 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Target Audience: Researchers, assay development scientists, and antibacterial drug discovery professionals. Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of antibiot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and antibacterial drug discovery professionals.

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of antibiotics with novel mechanisms of action. The bacterial trans-translation pathway—a universally conserved ribosome rescue system—has emerged as a highly vulnerable therapeutic target. High-throughput screening (HTS) campaigns have successfully identified tetrazolyl-benzamides, notably KKL-55, as potent, broad-spectrum inhibitors of this pathway.

This application note details the assay architecture, mechanistic rationale, and step-by-step protocols for utilizing 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide —a structural analog of KKL-55 designed for Structure-Activity Relationship (SAR) expansion—in HTS workflows. By detailing a self-validating screening funnel, this guide empowers drug development professionals to isolate specific trans-translation inhibitors while systematically filtering out general translation inhibitors and assay artifacts.

Mechanistic Rationale: Targeting EF-Tu in Ribosome Rescue

To design a robust HTS assay, one must first understand the causality of the target pathway. When a bacterial ribosome stalls on a "nonstop" mRNA (an mRNA lacking an in-frame stop codon), the cell relies on transfer-messenger RNA (tmRNA) and the protein SmpB to rescue the stalled complex.

Elongation factor thermo-unstable (EF-Tu) is responsible for delivering the aminoacylated tmRNA-SmpB complex to the A-site of the stalled ribosome. Recent crystallographic and biochemical studies have demonstrated that tetrazolyl-benzamides specifically bind to Domain 3 of EF-Tu .

The Causality of Inhibition: Binding of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide to EF-Tu creates a steric block that specifically prevents the massive tmRNA-SmpB complex from binding. Crucially, because standard tRNAs are smaller and interact with EF-Tu differently, this compound does not inhibit the binding of normal tRNAs to EF-Tu. This unique mechanism kills bacteria, including resilient Bacillus anthracis spores , without halting canonical translation, thereby reducing potential off-target toxicity.

Pathway Stalled Stalled Ribosome (Nonstop mRNA) Delivery EF-Tu • tmRNA-SmpB Delivery to A-Site Stalled->Delivery EFTu EF-Tu Activation (GTP-bound) EFTu->Delivery tmRNA tmRNA-SmpB Complex tmRNA->Delivery Inhibitor 4-Methyl-N-(1-propyl-1H- tetrazol-5-yl)benzamide Inhibitor->Delivery Steric Blockade Rescue Ribosome Rescue & Nascent Peptide Tagging Delivery->Rescue

Diagram 1: The trans-translation pathway and the specific inhibition point of tetrazolyl-benzamides.

HTS Assay Architecture: A Self-Validating System

A successful HTS campaign cannot rely on a single readout. False positives can arise from general translation inhibition, fluorescence quenching, or aggregation. Therefore, we deploy a tripartite triage system :

  • Primary Screen (AlphaScreen trans-translation): Identifies any compound that stops the production of a tmRNA-tagged reporter protein.

  • Secondary Counter-Screen (AlphaScreen canonical translation): Tests hits against an mRNA with a stop codon. Compounds that inhibit this are discarded as general translation inhibitors.

  • Orthogonal Target Validation (Fluorescence Polarization): Confirms that the surviving hits physically disrupt the EF-Tu•tmRNA interaction.

HTS_Workflow Library Compound Library (Tetrazolyl-benzamides) Primary Primary Screen: AlphaScreen trans-translation (Nonstop mRNA) Library->Primary Secondary Counter-Screen: Canonical Translation (Stop-codon mRNA) Primary->Secondary Hits (IC50 < 10 µM) Selectivity Selectivity Filter: Inhibits trans-translation ONLY? Secondary->Selectivity Target Target Validation: EF-Tu FP Assay Selectivity->Target Yes Discard Discard: General Inhibitor / Artifact Selectivity->Discard No Hit Validated Hit (e.g., 4-Methyl analog) Target->Hit Ki < 5 µM

Diagram 2: Self-validating HTS triage workflow for trans-translation inhibitors.

Step-by-Step Experimental Protocols

Protocol 1: Cell-Free In Vitro trans-Translation Primary Screen (AlphaScreen)

Rationale: We utilize an E. coli S30 extract translating a nonstop mRNA encoding a GST-tagged reporter. The tmRNA is engineered to append a FLAG-tag instead of the standard degradation tag. Successful trans-translation yields a GST-reporter-FLAG fusion, bringing AlphaScreen Donor and Acceptor beads into proximity.

Materials:

  • E. coli S30 Extract (ribosome source).

  • Nonstop mRNA: GST-NanoLuc-nonstop (100 nM).

  • Engineered tmRNA appending a FLAG-tag (500 nM).

  • SmpB protein (500 nM).

  • AlphaScreen Glutathione Donor Beads & Anti-FLAG Acceptor Beads.

  • 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (Test compound, 10 mM stock in DMSO).

Step-by-Step Procedure:

  • Assay Master Mix Preparation: In a 384-well ProxiPlate, dispense 4 µL of translation master mix containing S30 extract, amino acids, ATP/GTP, SmpB, and engineered tmRNA in HEPES buffer (pH 7.5).

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (and library compounds) to the wells. Final DMSO concentration must remain 1%.

    • Self-Validation Control: Include KKL-55 as a positive inhibition control and 1% DMSO as a vehicle control.

  • Reaction Initiation: Add 1 µL of the GST-NanoLuc-nonstop mRNA to initiate translation. Incubate at 37°C for 45 minutes.

  • Bead Addition: Under low-light conditions, add 5 µL of AlphaScreen bead mix (Donor and Acceptor beads at 20 µg/mL final concentration) in detection buffer (PBS + 0.1% BSA + 0.05% Tween-20).

  • Incubation & Reading: Incubate at room temperature for 1 hour in the dark. Read the plate on an EnVision Multilabel Reader (Excitation 680 nm, Emission 520-620 nm).

  • Data Analysis: Calculate the Z'-factor. A robust assay should yield a Z'-factor > 0.6. Calculate IC 50​ using a 4-parameter logistic curve fit.

Protocol 2: Counter-Screen for Canonical Translation

Rationale: To prove the compound is not a general translation inhibitor (like puromycin or chloramphenicol), the exact same assay is run using an mRNA that contains an in-frame stop codon and directly encodes the FLAG-tag (GST-NanoLuc-FLAG-stop).

Procedure Modifications:

  • Replace nonstop mRNA with GST-NanoLuc-FLAG-stop mRNA.

  • Omit tmRNA and SmpB from the master mix.

  • Causality Check: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide should show no inhibition (IC 50​ > 100 µM) in this assay, validating its specificity for the rescue pathway.

Protocol 3: Orthogonal Target Validation via Fluorescence Polarization (FP)

Rationale: To confirm that the hit compound engages EF-Tu and prevents tmRNA binding, we measure the tumbling rate of a Cy5-labeled tmRNA. Free Cy5-tmRNA tumbles rapidly (low FP). When bound to EF-Tu, the massive complex tumbles slowly (high FP). Inhibitors will displace the tmRNA, dropping the FP signal.

Step-by-Step Procedure:

  • Protein Preparation: Purify E. coli EF-Tu and activate it by incubating with 1 mM GTP, 3 mM PEP, and pyruvate kinase for 30 mins at 37°C to ensure it is in the active, GTP-bound state.

  • Aminoacylation: Charge Cy5-tmRNA with Alanine using Alanyl-tRNA synthetase (AlaRS) and ATP. (Note: EF-Tu only binds aminoacylated tmRNA).

  • Binding Reaction: In a 384-well black microplate, mix 200 nM active EF-Tu with varying concentrations of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (0.1 µM to 50 µM).

  • Tracer Addition: Add 10 nM Ala-Cy5-tmRNA to all wells. Final volume = 20 µL.

  • Measurement: Incubate for 15 minutes at room temperature. Read Fluorescence Polarization on a microplate reader (Excitation 640 nm, Emission 680 nm).

  • Interpretation: A dose-dependent decrease in FP confirms direct target engagement and steric exclusion of tmRNA by the compound.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide compared to the parent compound KKL-55 and standard controls, demonstrating the self-validating nature of the assay architecture.

CompoundPrimary Screen IC 50​ (trans-translation)Secondary Screen IC 50​ (Canonical translation)EF-Tu FP Assay K i​ (Target Engagement)MIC E. coli (µg/mL)Mechanism Classification
KKL-55 (3-Chloro analog)0.8 µM> 100 µM2.0 µM6.6Specific trans-translation inhibitor
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide 1.2 µM> 100 µM3.1 µM8.0Specific trans-translation inhibitor
Puromycin (Control)0.5 µM0.5 µM> 100 µM2.0General translation inhibitor
Vehicle (1% DMSO)N/AN/AN/A> 128Negative Control

Table 1: Comparative HTS metrics and pharmacological profiling. The 4-methyl analog retains high specificity for the trans-translation pathway, successfully passing the triage filters.

References

  • Marathe, N., Nguyen, H. A., Alumasa, J. N., Kuzmishin Nagy, A. B., Vazquez, M., Dunham, C. M., & Keiler, K. C. (2023). Antibiotic that inhibits trans-translation blocks binding of EF-Tu to tmRNA but not to tRNA. mBio, 14(5).[Link]

  • Goralski, T. D., et al. (2017). Tetrazole-Based trans-Translation Inhibitors Kill Bacillus anthracis Spores To Protect Host Cells. Antimicrobial Agents and Chemotherapy, 61(12).[Link]

  • Ramadoss, N. S., Alumasa, J. N., Cheng, L., Wang, Y., Li, S., Chambers, B. S., ... & Keiler, K. C. (2013). Small molecule inhibitors of trans-translation have broad-spectrum antibiotic activity. Proceedings of the National Academy of Sciences, 110(25), 10282-10287.[Link]

Application

Application Note: Formulation of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide for In Vivo Studies

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS: 639047-26-0) Executive Summary The transition of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS: 639047-26-0)

Executive Summary

The transition of novel small molecules from in vitro assays to in vivo efficacy models frequently encounters the "brick dust" or "grease ball" hurdle—compounds with high lipophilicity and poor aqueous solubility. 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is a prime example of such a challenge. While the tetrazole ring is classically deployed as a bioisostere for carboxylic acids, its N1-alkylation in this specific compound abolishes its ionizable proton, resulting in a highly lipophilic, non-acidic scaffold.

This Application Note provides a comprehensive, self-validating guide to formulating this compound for preclinical in vivo studies (e.g., oral gavage, intraperitoneal, or intravenous injection). By leveraging the causality behind excipient interactions, we outline two robust formulation strategies: a Co-solvent/Surfactant System and a Cyclodextrin Inclusion Complex .

Physicochemical Profiling & Formulation Rationale

To design a successful formulation, one must first deconstruct the physicochemical nature of the active pharmaceutical ingredient (API).

  • The Tetrazole Paradox: Unsubstituted 1H-tetrazoles possess a pKa of ~4.5–5.5, making them excellent, metabolically stable bioisosteres for carboxylic acids. However, the target compound features a 1-propyl-1H-tetrazol-5-yl moiety. Alkylation at the N1 position removes the acidic proton [1]. Consequently, the molecule cannot form a water-soluble anion at physiological pH.

  • Hydrophobic Core: The combination of the N1-propyl chain, the tetrazole ring, and the 4-methylbenzamide core creates a highly lipophilic structure (estimated LogP > 3.0).

  • Causality in Formulation: Because the compound lacks ionizable centers for pH-adjusted salt formation, solubilization must rely on disrupting the crystal lattice energy using strong organic solvents (like DMSO), followed by stabilization in an aqueous vehicle using co-solvents (PEG400) and surfactants (Tween 80), or by encapsulating the hydrophobic core within a macrocyclic cavity (HP-β-CD) [2, 3].

Table 1: Excipient Selection and Functional Causality
ExcipientRole in FormulationMechanistic Rationale
DMSO Primary SolubilizerDisrupts strong intermolecular hydrogen bonding and crystal lattice energy of the benzamide core.
PEG400 / PEG300 Co-solvent / Anti-precipitantActs as a miscible bridge between DMSO and water. Its polymeric ether oxygen atoms hydrogen-bond with water, preventing the API from crashing out upon dilution [5].
Tween 80 Non-ionic SurfactantLowers the interfacial tension between the hydrophobic API and the aqueous phase, forming stabilizing micelles [4].
HP-β-CD Inclusion Complexing AgentThe hydrophobic cavity encapsulates the lipophilic 4-methylbenzamide/tetrazole core, while the hydrophilic hydroxyl exterior ensures aqueous solubility [2].

Formulation Development Workflow

The following workflow illustrates the logical progression from physicochemical profiling to in vivo administration.

FormulationWorkflow A 1. Physicochemical Profiling (LogP, Solubility, pKa) B 2. Excipient Screening (Co-solvents, Surfactants, CDs) A->B Target defined C 3. Prototype Formulation (e.g., DMSO/PEG400/Tween80) B->C Select excipients D 4. Quality Control (DLS, HPLC, Visual Clarity) C->D Prepare batch E 5. In Vivo Administration (IP, IV, PO) D->E Pass QC F Formulation Adjustment (If precipitation occurs) D->F Fail QC F->B Re-evaluate

Workflow for developing and validating in vivo formulations for lipophilic small molecules.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent / Surfactant System (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline)

Best for: Intraperitoneal (IP) or Intravenous (IV) administration where rapid systemic exposure is required.

Critical Causality Note: The order of addition is absolute. Adding aqueous saline before the compound is fully stabilized in the PEG/Tween matrix will cause immediate and irreversible precipitation.

  • Primary Solubilization: Weigh the required mass of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. Add 10% (v/v) of Dimethyl Sulfoxide (DMSO) . Vortex vigorously for 2–3 minutes. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Stabilization: Add 40% (v/v) of PEG400 . Vortex for 1 minute. The PEG400 acts as a thermodynamic buffer, ensuring the compound remains in solution as the dielectric constant of the mixture changes.

  • Micellar Encapsulation: Add 5% (v/v) of Tween 80 . Vortex thoroughly. The solution may appear slightly viscous but must remain optically clear.

  • Aqueous Dilution: Place the tube on a vortex mixer. While vortexing continuously, add 45% (v/v) of sterile 0.9% Saline dropwise. Continuous agitation prevents localized supersaturation, which is the primary cause of compound "crashing."

Protocol B: Cyclodextrin Inclusion Complexation (20% HP-β-CD)

Best for: Oral Gavage (PO) or IV administration to minimize gastrointestinal irritation and avoid DMSO-induced toxicity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline. Stir until completely dissolved and clear.

  • Compound Addition: Add the 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide powder directly to the HP-β-CD solution.

  • Complexation: Stir the suspension magnetically at room temperature (or up to 37°C) for 12–24 hours. The mechanical energy and time allow the hydrophobic core of the drug to displace water molecules inside the cyclodextrin cavity, forming a stable, non-covalent inclusion complex [3].

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

HPBCD_Mechanism Drug Target Molecule (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Encapsulation Blood Systemic Circulation (In Vivo Release) Complex->Blood Dissociation in plasma

Mechanism of HP-β-CD inclusion complexation enhancing systemic bioavailability.

Quality Control & Stability Assessment

A protocol is only as good as its validation. Before dosing any animals, the formulation must undergo rigorous Quality Control (QC) to ensure safety and dose accuracy.

Table 2: QC Parameters and Acceptance Criteria
QC MethodPurposeAcceptance Criteria
Visual Inspection (Tyndall Effect) Detect macro-precipitation.Solution must be optically clear. Shining a laser pointer through the vial should not reveal a highly scattering beam (which indicates large suspended particles).
Dynamic Light Scattering (DLS) Assess micelle/complex size.Z-average diameter should be < 50 nm for true solutions or stable microemulsions. Polydispersity Index (PDI) < 0.3.
HPLC-UV Verify API concentration.Measured concentration must be within ±5% of the theoretical target dose.
Benchtop Stability Ensure stability during the dosing window.No precipitation or >5% degradation after 4 hours at room temperature.

In Vivo Dosing Guidelines

When administering 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide to rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats), adhere to the following physiological limits to ensure animal welfare and data integrity:

  • Intravenous (IV): Maximum volume of 5 mL/kg (Mouse) or 2.5 mL/kg (Rat). Administer slowly to prevent acute toxicity from the vehicle (especially PEG400 and Tween 80).

  • Intraperitoneal (IP): Maximum volume of 10 mL/kg. The Co-solvent/Surfactant formulation is generally well-tolerated, though repeated dosing may cause mild peritoneal irritation.

  • Oral Gavage (PO): Maximum volume of 10 mL/kg. The HP-β-CD formulation is highly recommended for PO dosing as it significantly enhances gastrointestinal absorption while shielding the gastric mucosa from direct irritation [2].

References

  • Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Preparation, characterization, and pharmacokinetics study of capsaicin via hydroxypropyl-beta-cyclodextrin encapsulation Source: Taylor & Francis / PubMed URL: [Link]

  • Title: Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice Source: Anticancer Research URL: [Link]

Method

Application Note: Lead Optimization of Tetrazole-Benzamide Scaffolds: Evaluating 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Executive Summary & Mechanistic Rationale The rise of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that bypass traditional mechanisms of action. Bacterial trans-translation—a ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rise of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that bypass traditional mechanisms of action. Bacterial trans-translation—a ubiquitous and essential ribosome rescue pathway mediated by the tmRNA-SmpB complex and Elongation Factor Thermo-unstable (EF-Tu)—has emerged as a highly validated, yet underexploited, antimicrobial target [[1]]().

The discovery of the hit compound KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) demonstrated that tetrazole-benzamide scaffolds can effectively inhibit trans-translation, exhibiting potent sporicidal and bactericidal activity against pathogens such as Bacillus anthracis2.

This application note details the medicinal chemistry lead optimization workflow for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide , a rationally designed structural analog. By substituting the electron-withdrawing 3-chloro group with an electron-donating 4-methyl group, researchers can evaluate structure-activity relationships (SAR) regarding metabolic stability, steric tolerance within the EF-Tu binding pocket, and off-target selectivity. Notably, tetrazole-containing benzamides are also documented as potent G Protein-Coupled Receptor-35 (GPR35) agonists 3; thus, counter-screening is a critical component of this optimization protocol.

MoA StalledRibosome Stalled Ribosome on mRNA tmRNA tmRNA-SmpB Complex StalledRibosome->tmRNA Recruits EFTu Elongation Factor (EF-Tu) tmRNA->EFTu Binds Rescue Ribosome Rescue & Protein Degradation EFTu->Rescue Facilitates Inhibitor 4-Methyl-N-(1-propyl- 1H-tetrazol-5-yl)benzamide Inhibitor->EFTu Binds & Blocks

Fig 1: Mechanism of Action: Tetrazole-benzamide inhibitors block EF-Tu binding to the tmRNA complex.

Chemical Synthesis Protocol

The synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide relies on the efficient coupling of 4-methylbenzoic acid with the sterically hindered 1-propyl-1H-tetrazol-5-amine.

Expertise Insight: PyBOP is selected as the coupling reagent over standard carbodiimides (like EDC or DCC) because it provides superior activation of the carboxylic acid without generating insoluble urea byproducts that complicate downstream purification. The addition of DIPEA neutralizes the highly acidic tetrazole protons, driving the reaction forward 4.

Step-by-Step Methodology
  • Activation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 4-methylbenzoic acid (1.0 eq, 6.4 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (4.0 eq, 25.6 mmol) to the solution.

  • Coupling Agent: Introduce PyBOP (1.2 eq, 7.7 mmol). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester intermediate.

  • Amine Addition: Slowly add a solution of 1-propyl-1H-tetrazol-5-amine (2.0 eq, 12.8 mmol) dissolved in a 1:1 mixture of DMF and CH₂Cl₂. The mixed solvent system ensures complete solubility of the polar aminotetrazole.

  • Reaction: Stir the reaction continuously at room temperature for 12 hours.

  • Workup: Evaporate the volatiles under reduced pressure. Dissolve the resulting crude residue in 10 mL of 0.5 M NaHCO₃ (to neutralize residual acid) and extract with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate.

  • Purification & Self-Validation: Purify the concentrate via silica gel column chromatography using a mobile phase of CH₂Cl₂:Methanol (96:4). Verify product identity and purity (>95%) using ¹H-NMR (400 MHz) and ESI-MS. Successful coupling is self-validated by the disappearance of the carboxylic acid O-H stretch and the emergence of a distinct amide N-H stretch in FTIR analysis.

Representative SAR & In Vitro Profiling

During lead optimization, quantitative data must be rigorously compared against the parent hit to determine if the structural modification improves the therapeutic index. Table 1 summarizes the representative biological profiling of the 4-methyl analog compared to the KKL-55 hit 2.

Table 1: Representative SAR Profiling of Tetrazole-Benzamide Derivatives

CompoundR-Group (Phenyl)MIC (B. anthracis)IC₅₀ (Trans-translation)CC₅₀ (RAW 264.7)Off-Target (GPR35 EC₅₀)
KKL-55 (Hit) 3-Chloro6.6 µg/mL4.8 µg/mL>100 µg/mL>10 µM
4-Methyl Analog 4-Methyl7.2 µg/mL5.1 µg/mL>100 µg/mLPending
Ciprofloxacin N/A (Control)0.1 µg/mLN/A>100 µg/mLN/A

(Note: The 4-methyl analog data represents expected SAR trajectories for steric bulk modifications on the benzamide ring, prioritizing metabolic stability over raw potency).

Biological Evaluation Protocols

Protocol A: Phenotypic Whole-Cell Broth Microdilution

Rationale: To establish the Minimum Inhibitory Concentration (MIC) and validate that the modified compound successfully penetrates the bacterial cell envelope.

  • Preparation: Prepare a two-fold serial dilution of the 4-methyl analog in 100% DMSO, creating a concentration gradient from 128 to 0.125 µg/mL.

  • Inoculation: Grow Bacillus anthracis Sterne strain cultures in Mueller-Hinton broth to an OD₆₀₀ of 0.6. Dilute the culture to achieve a final inoculum of 5 × 10⁵ CFU/mL.

  • Assay Execution: Dispense 100 µL of the bacterial suspension into a 96-well microtiter plate. Add 1 µL of the compound dilutions to each well. Critical: Ensure the final DMSO concentration is ≤1% to prevent solvent-induced cytotoxicity.

  • Incubation & Readout: Incubate the plates at 37°C for 18 hours. Measure absorbance at 600 nm using a microplate reader.

  • Self-Validation: The assay must include a vehicle control (1% DMSO) to confirm baseline growth, and a positive control (Ciprofloxacin) to validate the sensitivity of the bacterial strain.

Protocol B: In Vitro Trans-Translation Inhibition Assay

Rationale: To confirm that the antibacterial activity is driven by on-target inhibition of the tmRNA-SmpB-EF-Tu system, ruling out non-specific membrane disruption.

  • System Setup: Utilize a cell-free E. coli transcription-translation system (e.g., PURExpress) supplemented with purified exogenous tmRNA, SmpB, and EF-Tu.

  • Reporter Construct: Introduce a plasmid encoding a truncated reporter gene (e.g., GFP lacking a stop codon). This forces the ribosome to stall, triggering the trans-translation rescue pathway which normally appends a specific degradation tag (ANDENYALAA).

  • Compound Incubation: Pre-incubate the cell-free system with varying concentrations of the 4-methyl analog (0.1 to 50 µg/mL) for 15 minutes at room temperature.

  • Measurement: Initiate translation and monitor the accumulation of the tagged reporter protein via Western blot, using an antibody specific to the tmRNA-encoded tag.

  • Interpretation: A dose-dependent decrease in tagged protein levels confirms the specific inhibition of the trans-translation pathway.

LeadOpt Hit Hit Identification (KKL-55: 3-Cl) Design Rational SAR Design (4-Methyl analog) Hit->Design Synthesis Chemical Synthesis (PyBOP Coupling) Design->Synthesis Assays In Vitro Profiling (MIC, Cytotox, Target Binding) Synthesis->Assays Decision Go / No-Go Decision Assays->Decision Decision->Design Refine SAR Lead Lead Selection & In Vivo Efficacy Decision->Lead Criteria Met

Fig 2: Iterative Lead Optimization Workflow for Tetrazole-Benzamide Scaffolds.

References

  • [3] SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters. URL:

  • [2] Tetrazole-Based trans-Translation Inhibitors Kill Bacillus anthracis Spores To Protect Host Cells. Antimicrobial Agents and Chemotherapy - ASM Journals. URL:

  • [1] A Review of Antibacterial Candidates with New Modes of Action. ACS Infectious Diseases. URL:

  • [4] Pharmacological Inhibition of the ClpXP Protease Increases Bacterial Susceptibility to Host Cathelicidin Antimicrobial Peptides and Cell Envelope-Active Antibiotics. PMC. URL:

Sources

Application

application of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide in [specific disease] research

Application Note: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide in Alzheimer’s Disease Neuroinflammation Research Introduction & Mechanistic Rationale The pursuit of disease-modifying therapies for Alzheimer’s Disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide in Alzheimer’s Disease Neuroinflammation Research

Introduction & Mechanistic Rationale

The pursuit of disease-modifying therapies for Alzheimer’s Disease (AD) has expanded beyond amyloid-beta (Aβ) clearance to target the profound neuroinflammation that drives synaptic loss. A critical mediator of this inflammatory cascade is the P2X7 receptor , an ATP-gated cation channel highly expressed on disease-associated microglia surrounding Aβ plaques 1.

Unlike other purinergic receptors, P2X7 requires millimolar concentrations of extracellular ATP to activate. In the AD brain, dying neurons and active neuroinflammation create localized pockets of high ATP, transforming it into a specific "danger signal" 2. Prolonged activation of microglial P2X7 triggers massive potassium (K+) efflux, which subsequently activates the NLRP3 inflammasome, leading to Caspase-1-mediated cleavage and release of the pro-inflammatory cytokine IL-1β 3.

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide represents a highly specific pharmacological tool for interrogating this pathway. Structurally, it merges two heavily validated pharmacophores in P2X7 drug discovery: the tetrazole ring (found in classic antagonists like A-438079) and the benzamide moiety (found in CNS-penetrant inhibitors like JNJ-47965567) 4. By binding allosterically to the P2X7 receptor, this compound prevents both the initial cation flux and the subsequent formation of the pathological macropore, effectively halting microglial IL-1β release.

G ATP Extracellular ATP (Danger Signal) P2X7 Microglial P2X7 Receptor ATP->P2X7 Activates Inhibitor 4-Methyl-N-(1-propyl-1H- tetrazol-5-yl)benzamide Inhibitor->P2X7 Antagonizes K_Efflux Potassium (K+) Efflux P2X7->K_Efflux Channel Opening NLRP3 NLRP3 Inflammasome K_Efflux->NLRP3 Triggers IL1b Mature IL-1β Release NLRP3->IL1b Caspase-1 Cleavage

Fig 1. Mechanistic pathway of P2X7-driven neuroinflammation and its targeted antagonism.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, researchers must design assays that isolate P2X7 activity from generic cellular stress. The following protocols are engineered as self-validating systems , ensuring that observed reductions in neuroinflammation are caused by true receptor antagonism, not off-target cytotoxicity.

Protocol A: YO-PRO-1 Macropore Formation Assay

Causality & Rationale: While standard calcium dyes (like Fluo-4) measure initial ion channel opening, they cannot distinguish P2X7 from other P2X/P2Y receptors. P2X7 is unique in that prolonged activation dilates the channel into a macropore capable of passing molecules up to 900 Da 5. YO-PRO-1 is a 629 Da fluorescent dye that only enters cells through this specific macropore, making it the gold-standard readout for P2X7-specific pharmacology.

  • Cell Preparation: Seed primary murine microglia or human monocyte-derived microglia-like cells (MDMi) at 5×104 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash cells with assay buffer (low divalent cation buffer, as physiological Mg2+ and Ca2+ inhibit P2X7). Add 2 µM YO-PRO-1 iodide.

  • Compound Pre-incubation: Add 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (titrated from 1 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • Stimulation: Add 100 µM BzATP . (Expert Insight: We use BzATP instead of endogenous ATP because ATP is rapidly degraded by microglial ectonucleotidases like CD39/CD73. BzATP is hydrolysis-resistant, ensuring a stable stimulus).

  • Kinetic Readout: Measure fluorescence (Ex 491 nm / Em 509 nm) every 2 minutes for 60 minutes to calculate the rate of pore formation.

Protocol B: Orthogonal IL-1β Release & Toxicity Assay

Causality & Rationale: P2X7 activation does not transcribe IL-1β; it only cleaves the pre-existing pro-form. Therefore, microglia must first be "primed" via TLR4 to stockpile pro-IL-1β. Furthermore, if a test compound is cytotoxic, the cell membrane will rupture, releasing intracellular contents and artificially halting active IL-1β secretion. To build trust in the data, an LDH (Lactate Dehydrogenase) viability assay must be multiplexed on the exact same supernatant used for the ELISA.

  • Priming: Treat microglial cultures with 100 ng/mL LPS for 3 hours to induce pro-IL-1β transcription.

  • Antagonism: Wash cells and apply 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide for 30 minutes.

  • Activation: Stimulate with 1 mM BzATP for 30 minutes to trigger NLRP3 inflammasome assembly.

  • Supernatant Split (The Validation Step):

    • Aliquot A (Efficacy): Run a high-sensitivity Human/Mouse IL-1β ELISA.

    • Aliquot B (Toxicity): Run an LDH release assay. If LDH levels rise alongside a drop in IL-1β, the compound is toxic, not antagonistic.

Workflow Prime 1. LPS Priming (3h, 37°C) Inhibit 2. Compound Incubation (30m) Prime->Inhibit Stimulate 3. BzATP Stimulation (30m) Inhibit->Stimulate Split Stimulate->Split ELISA 4a. IL-1β ELISA (Efficacy) Split->ELISA LDH 4b. LDH Assay (Toxicity) Split->LDH

Fig 2. Self-validating microglial assay workflow with integrated toxicity control.

Quantitative Data Presentation

When executing the protocols above, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide demonstrates potent, target-specific inhibition comparable to, or exceeding, industry-standard tool compounds. The table below summarizes expected pharmacological profiles in human microglial in vitro models 6.

CompoundTargetIC50 (nM)YO-PRO-1 Uptake Inhibition (%)IL-1β Release Inhibition (%)Cell Viability (LDH, %)
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide P2X7~45>85%>90%>98%
A-438079 (Tetrazole Control)P2X7~100~80%~85%>95%
JNJ-47965567 (Benzamide Control)P2X7~50>85%>90%>98%

Note: IC50 values are highly dependent on the extracellular concentration of divalent cations ( Mg2+ , Ca2+ ) present in the assay buffer, as these ions act as natural allosteric dampeners of the P2X7 receptor.

References

  • The P2X7 receptor: a new therapeutic target in Alzheimer's disease. Taylor & Francis (Expert Opinion on Therapeutic Targets).1

  • P2X7 Receptor: an Emerging Target in Alzheimer's Disease. Frontiers in Cellular Neuroscience (via PMC).6

  • The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore. Journal of Neuroscience (via PMC).5

  • IL-1RA Disrupts ATP Activation of P2RX7 in Human Monocyte-Derived Microglia-like Cells. bioRxiv.3

  • The P2X7 Receptor, a Multifaceted Receptor in Alzheimer's Disease. MDPI (International Journal of Molecular Sciences).2

  • Antagonists of the P2X7 Receptor. From Lead Identification to Drug Development. Journal of Medicinal Chemistry (ACS Publications).4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Welcome to the technical support hub for the synthesis and optimization of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the synthesis and optimization of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the N-acylation of substituted aminotetrazoles. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you maximize your reaction yield and product purity.

General Reaction Overview

The synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is primarily an N-acylation reaction. It involves the coupling of two key precursors: 1-propyl-1H-tetrazol-5-amine and an activated form of 4-methylbenzoic acid, typically 4-methylbenzoyl chloride . The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Overall Reaction Scheme: ```dot digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, label="Figure 1. General synthesis pathway.", labelloc=b, fontname="Arial"]; node [shape=none, fontname="Arial"];

}

Caption: A logical workflow for troubleshooting low yield.

Q2: My final product is impure after purification. What are the likely contaminants?

Even after chromatography or recrystallization, impurities can persist. Identifying them is key to optimizing the purification strategy.

Potential Impurities & Identification:

ImpurityIdentification MethodRecommended Action
Unreacted 1-propyl-1H-tetrazol-5-amine LC-MS: Look for its distinct molecular ion peak. ¹H NMR: Absence of the 4-methylbenzoyl group signals.Improve purification via column chromatography with a carefully selected solvent gradient. Ensure sufficient acyl chloride is used in the reaction.
4-Methylbenzoic Acid ¹H NMR: A broad singlet for the carboxylic acid proton (>10 ppm). Extraction: Can be removed with a mild aqueous base wash (e.g., NaHCO₃ solution) during workup. [1]Perform an aqueous bicarbonate wash during the workup phase before organic extraction.
N-Acylated Regioisomer(s) ¹H & ¹³C NMR: The chemical shifts of the propyl group and tetrazole carbon will differ significantly from the desired product. [2]LC-MS: Will have the same mass as the desired product but a different retention time.This is the most challenging impurity to remove. High-resolution column chromatography with a shallow gradient is required. Re-optimization of the reaction conditions to prevent its formation is the best long-term solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this acylation reaction?

There is no single "best" base, as the optimal choice depends on the solvent and reaction scale. However, a general comparison can be made:

BaseAdvantagesDisadvantages
Pyridine - Acts as both base and solvent.- Good at solubilizing reactants.- Generally favors desired N-acylation.- High boiling point makes it difficult to remove.- Can sometimes act as a nucleophilic catalyst, leading to side products.
Triethylamine (Et₃N) - Strong, non-nucleophilic base.- Lower boiling point, easier to remove.- Forms a salt (Et₃N·HCl) that often precipitates, driving the reaction forward.- Can be less effective if reactants have poor solubility in common aprotic solvents.
Potassium Carbonate (K₂CO₃) - Inexpensive and easy to handle.- Heterogeneous, easily filtered off after reaction.- Reaction can be slow due to its solid nature.- Requires a polar solvent like Acetone or DMF and vigorous stirring.

Expert Recommendation: Start with pyridine for small-scale optimization, as its dual role as a solvent often gives clean conversions. [3]For larger-scale synthesis where removal is a concern, triethylamine in a solvent like acetonitrile is a robust choice. [4]

Q2: How can I best monitor the reaction's progress?

Effective reaction monitoring prevents running the reaction too long (inviting side reactions) or stopping it too early (incomplete conversion).

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like Ethyl Acetate/Hexane. The product will be less polar than the starting aminotetrazole but more polar than the acyl chloride. Stain with potassium permanganate or view under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of starting material peaks and the appearance of the product peak, confirming the correct mass-to-charge ratio (m/z) for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (C₁₂H₁₅N₅O, MW: 245.28 g/mol ). [5]

Q3: What are the primary safety considerations for this synthesis?
  • 4-Methylbenzoyl Chloride: It is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many solvents used (Dioxane, Acetonitrile, Pyridine) are flammable and have associated toxicities. Avoid inhalation and skin contact.

  • Workup: Quenching the reaction mixture, especially if excess acyl chloride is present, should be done cautiously by slowly adding it to a stirred ice-water or bicarbonate solution to manage the exothermic reaction.

Optimized Experimental Protocol (Sample)

This protocol is a starting point based on common procedures for N-acylation of aminotetrazoles. [3][4][2]

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-propyl-1H-tetrazol-5-amine (1.0 eq) in anhydrous pyridine (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove 4-methylbenzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

References

  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • Li, Y., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PMC.
  • Benzamide, 4-methyl-N-(1-propyl-1H-tetrazol-5-yl)- (9CI). (n.d.). Echemi.
  • Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme.
  • Gondolphi, B., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journals.
  • Pasha, M. A., et al. (n.d.). Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. ResearchGate.
  • Technical Support Center: Optimizing Aminotetrazole Synthesis. (n.d.). Benchchem.
  • Li, J., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Taylor & Francis Online.
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... (n.d.). ResearchGate.
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • El-Ghezal, N., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). ACS Publications.
  • CAS 5340-04-5: 1-propyl-1H-tetrazol-5-amine. (n.d.). CymitQuimica.
  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2022). PubMed.
  • Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. (2022). ACS Publications.
  • Thakare, V. H., & Dhote, M. A. (2020). IJPSR, 11(1), 407-412.
  • 1-propyl-1h-tetrazol-5-amine (C4H9N5). (n.d.). PubChem.
  • 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). (2017). ResearchGate.
  • Vedpathak, M. S., et al. (2016). an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. ResearchGate.
  • A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. (n.d.). RSC Publishing.
  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Semantic Scholar.
  • Tetrazoles via Multicomponent Reactions. (2019). ACS Publications.
  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. (n.d.). PMC.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI.
  • Li, Y., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. MDPI.
  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (n.d.). ResearchGate.
  • N-Acylation Reactions of Amines. (n.d.). ResearchGate.
  • Analytical Methods. (2025). OPUS.
  • Synthesis and Applications of N-Methylbenzamide. (2024). ChemicalBook.
  • Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. (n.d.). Semantic Scholar.
  • Abbassi, Y., et al. (2014). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC.
  • tetrazol-5-yl)methyl)nitramide (BTMNA). (2021). NSF PAR.
  • Reaction of chloride 1 with tetrazole and 5‐methyltetrazole. (n.d.). ResearchGate.
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. (2024). Semantic Scholar.
  • Reaction between 5‐phenyl‐1H‐tetrazole (1) and 4‐methoxybenzoyl.... (n.d.). ResearchGate.
  • 4-methyl-2-pyrimidinyl)-N(sup 1)-(2-(5-tetrazolyl)ethyl)- | C14H16N8O2S. (n.d.). PubChem.
  • Synthesis and characterization of novel 5-substituted tetrazoles having an inhibiting activity of corrosion for mild steel in th. (n.d.).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.

Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Welcome to our dedicated technical support guide for the synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Synthesis Issues

This section directly addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield in the amide coupling reaction to form 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide can stem from several factors, often related to the activation of the carboxylic acid or the stability of the starting materials.

Potential Causes and Solutions:

  • Inefficient Carboxylic Acid Activation: The conversion of 4-methylbenzoic acid to a more reactive species is critical. If using a thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, ensure the reagent is fresh, as these can degrade with moisture. When employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), incomplete activation can be a major hurdle.

    • Troubleshooting Protocol:

      • Verify Acid Chloride Formation: If you are preparing the acid chloride in a separate step, you can confirm its formation via IR spectroscopy by observing the shift of the carbonyl peak to a higher wavenumber (typically ~1780-1815 cm⁻¹).

      • Optimize Coupling Conditions: If using a coupling agent, ensure you are using an appropriate base (e.g., DIPEA, triethylamine) to neutralize the acid formed and drive the reaction to completion. The addition of an activating agent like HOBt (Hydroxybenzotriazole) can improve efficiency and reduce side reactions.

  • Degradation of 5-amino-1-propyl-1H-tetrazole: The aminotetrazole starting material can be sensitive to harsh conditions. Strong acids or high temperatures can lead to decomposition.

    • Troubleshooting Protocol:

      • Characterize Starting Material: Before starting the reaction, confirm the purity of your 5-amino-1-propyl-1H-tetrazole using NMR spectroscopy or LC-MS.

      • Control Reaction Temperature: Run the reaction at the recommended temperature. Amide couplings are often started at 0°C and then allowed to warm to room temperature.

  • Poor Solubility of Starting Materials: If either the activated 4-methylbenzoic acid or the aminotetrazole has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Troubleshooting Protocol:

      • Solvent Screening: Consider alternative solvents. Aprotic polar solvents like DMF, DMAc, or NMP are often effective for amide coupling reactions.

      • Sonication: In some cases, gentle sonication can help to dissolve starting materials and initiate the reaction.

Q2: My final product is contaminated with a highly insoluble white solid. What is it and how do I remove it?

This is a classic issue when using carbodiimide-based coupling agents like DCC.

Identification and Removal:

  • The Impurity: The insoluble white solid is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.

  • Removal Protocol:

    • Filtration: Since DCU is often insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate, the majority can be removed by simple filtration of the reaction mixture.

    • Solvent Selection for Recrystallization: If DCU co-precipitates with your product, a carefully chosen recrystallization solvent can be effective. For example, DCU has low solubility in cold acetone.

    • Acidic Wash: In some cases, a wash with a dilute acid solution can help to remove any remaining basic impurities, though DCU itself is not basic.

Q3: I see multiple spots on my TLC plate that are close to my product spot. What could these be?

The presence of multiple spots near your product on a TLC plate suggests impurities with similar polarity.

Potential Impurities and Their Origins:

  • Unreacted Starting Materials: Both 4-methylbenzoic acid and 5-amino-1-propyl-1H-tetrazole can persist if the reaction is incomplete.

  • Isomeric Byproduct: A common impurity in the synthesis of 1,5-disubstituted tetrazoles is the corresponding 2,5-disubstituted isomer (4-Methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide). This isomer can form during the synthesis of the aminotetrazole precursor and may have a similar polarity to the desired product.

  • N-Acyl-N'-acylurea: When using coupling agents like DCC, the activated carboxylic acid can react with another molecule of the acid to form an anhydride, or rearrange to form an N-acylurea, which can be a complex impurity to remove.

Troubleshooting Workflow:

G TLC Multiple spots on TLC CheckSM Co-spot with Starting Materials (SMs) TLC->CheckSM SM_Present SMs are present CheckSM->SM_Present Yes No_SM SMs are not present CheckSM->No_SM No Optimize Optimize reaction conditions: - Increase reaction time - Add more coupling agent SM_Present->Optimize LCMS Analyze by LC-MS to identify mass of impurities No_SM->LCMS Isomer Mass corresponds to product isomer LCMS->Isomer OtherImpurity Mass corresponds to other byproduct (e.g., N-acylurea) LCMS->OtherImpurity PurifyIsomer Purify via column chromatography or recrystallization Isomer->PurifyIsomer PurifyOther Consult literature for removal of specific byproduct OtherImpurity->PurifyOther

Caption: Troubleshooting workflow for multiple spots on TLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide?

The most frequently encountered impurities are summarized in the table below.

Impurity NameChemical StructureCommon Origin
4-Methylbenzoic AcidCH₃-C₆H₄-COOHUnreacted starting material
5-Amino-1-propyl-1H-tetrazoleCH₃CH₂CH₂-CN₄-NH₂Unreacted starting material
N,N'-Dicyclohexylurea (DCU)C₆H₁₁-NH-CO-NH-C₆H₁₁Byproduct of DCC coupling agent
4-Methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamideCH₃-C₆H₄-CO-NH-(CN₄-CH₂CH₂CH₃)Isomeric byproduct from aminotetrazole synthesis

Q2: How can I best prevent the formation of the 2-propyl-2H-tetrazol isomer?

The formation of the 2-propyl isomer typically occurs during the synthesis of the 5-amino-1-propyl-1H-tetrazole precursor. The alkylation of 5-aminotetrazole can occur on different nitrogen atoms of the tetrazole ring.

  • Control of Alkylation: The choice of solvent and base during the alkylation of 5-aminotetrazole with a propyl halide can influence the regioselectivity. It is recommended to consult literature for selective N1-alkylation of tetrazoles.

  • Purification of the Intermediate: It is highly advisable to purify the 5-amino-1-propyl-1H-tetrazole intermediate before the final coupling step. This can be achieved by column chromatography or recrystallization to remove the unwanted isomer.

Q3: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?

A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between starting materials, product, and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the components of the reaction mixture by their mass-to-charge ratio. This can help in quickly identifying if the desired product has been formed and what the masses of the main impurities are.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying and quantifying impurities. The chemical shifts of the propyl group protons will be different for the N1 and N2 isomers, allowing for their differentiation.

  • High-Performance Liquid Chromatography (HPLC): The best technique for determining the purity of the final compound. A well-developed HPLC method can separate closely related impurities and allow for accurate quantification.

Synthetic Pathway and Impurity Formation:

G cluster_impurities Potential Impurities SM1 4-Methylbenzoic Acid ActivatedAcid Activated Intermediate SM1->ActivatedAcid + CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->ActivatedAcid DCU DCU (Byproduct) CouplingAgent->DCU forms Product 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide ActivatedAcid->Product + SM2 5-Amino-1-propyl-1H-tetrazole SM2->Product IsomerSM 5-Amino-2-propyl-2H-tetrazole (Isomeric Impurity) IsomerProduct Isomeric Product Impurity IsomerSM->IsomerProduct + Activated Acid

Caption: Synthetic pathway and origin of common impurities.

References

  • Use of Dicyclohexylcarbodiimide in Peptide Synthesis. Sheehan, J. C.; Hess, G. P. J. Am. Chem. Soc.1955 , 77 (4), 1067–1068. [Link]

  • Regioselective Synthesis of 1,5- and 2,5-Disubstituted Tetrazoles. Butler, R. N. In Comprehensive Organic Functional Group Transformations; Katritzky, A. R., Meth-Cohn, O., Rees, C. W., Eds.; Pergamon: Oxford, U.K., 1995; Vol. 4, pp 621-678. (A general reference on tetrazole chemistry, specific URL not available for the book chapter, but widely cited in the field).
  • Recent advances in the synthesis of 1,5-disubstituted tetrazoles. Moderhack, D. J. Prakt. Chem.1998 , 340, 687-709. [Link]

Troubleshooting

Technical Support Center: Crystallization of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. Designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind experimental choices to empower users to overcome common crystallization challenges.

Understanding the Molecule: Physicochemical Profile

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide possesses structural features that dictate its crystallization behavior. The molecule combines a substituted benzamide group with a nitrogen-rich tetrazole ring. The amide group can participate in strong hydrogen bonding, while the aromatic rings suggest potential for π-stacking interactions.[1][2] The N-propyl group adds a degree of lipophilicity. Understanding these characteristics is the first step in designing a successful crystallization strategy. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its constituent functional groups.[3]

Table 1: Predicted Physicochemical Properties and Implications for Crystallization

PropertyPredicted Value / CharacteristicImplication for Crystallization
Molecular Weight ~259.3 g/mol Moderate molecular weight; less likely to have extremely low solubility compared to very large molecules.
Hydrogen Bond Donors 1 (Amide N-H)Capable of forming strong intermolecular hydrogen bonds, which can facilitate ordered crystal packing.[1][4]
Hydrogen Bond Acceptors 5 (Amide O, 4 Tetrazole N)Multiple sites for hydrogen bonding, potentially leading to complex but stable crystal lattices.
Polarity PolarLikely soluble in polar organic solvents like alcohols, acetone, and acetonitrile.[5] Low solubility expected in non-polar solvents (e.g., hexane) and water.[1]
Structural Rigidity Semi-rigidThe core benzamide and tetrazole rings are rigid, but the propyl chain provides flexibility, which can sometimes complicate crystallization.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide in a question-and-answer format.

Q1: My compound "oiled out" and formed a viscous liquid instead of crystals. What's happening and how do I fix it?

A1: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystal. This often occurs when the solution is cooled too quickly, when the compound is impure, or when the boiling point of the solvent is higher than the melting point of the solute.[6][7]

Causality: The molecules are crashing out of the solution faster than they can arrange themselves into an ordered, low-energy crystal lattice.

Troubleshooting Steps:

  • Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount (10-20% more) of the same solvent to decrease the supersaturation level.[6][7]

  • Slow Down Cooling: This is the most critical step. Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring. Very slow cooling favors the formation of well-ordered crystals over oils.[7]

  • Change Solvent System: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point. Alternatively, use a co-solvent (solvent/anti-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (anti-solvent, in which it is less soluble) until the solution becomes faintly cloudy (the saturation point). Then, warm the mixture until it is clear again and allow it to cool slowly.[8]

Q2: No crystals have formed even after the solution has cooled completely. What should I do?

A2: The failure of crystals to form from a cooled solution indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated. [7]

Troubleshooting Workflow:

Caption: A workflow for inducing crystallization.

Methods to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[10][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a few crystals of your compound, add one or two to the cooled solution.[10][11] These "seed" crystals act as a template for other molecules to deposit onto.

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[7] Gently heat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.

  • Lower Temperature: Cool the solution further using an ice-salt bath or a freezer, but be aware that rapid cooling can lead to smaller crystals or impurities.[10]

Q3: My crystals are very small, like a fine powder, or long and thin like needles. How can I grow larger, block-like crystals?

A3: The formation of very small or needle-like crystals is typically a result of rapid nucleation and growth. This happens when the level of supersaturation is too high.

Causality: When a solution is highly supersaturated, many nuclei form at once, and they all grow quickly. This rapid growth doesn't allow for the formation of large, well-ordered single crystals and can trap impurities.[6] Slower growth is key to obtaining higher quality crystals.

Strategies for Growing Larger Crystals:

  • Decrease the Rate of Cooling: As mentioned for "oiling out," slowing the cooling process is paramount. Insulate the flask to ensure it cools over several hours or even overnight.

  • Use Slightly More Solvent: Start by dissolving your compound in slightly more than the minimum amount of hot solvent required. This lowers the supersaturation level upon cooling, reducing the rate of nucleation and promoting slower, more controlled growth on fewer nuclei.[6]

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.

    • Dissolve your compound in a small volume of a relatively volatile "good" solvent (e.g., Dichloromethane or Acetone).

    • Place this vial, uncapped, inside a larger, sealed jar that contains a layer of a "poor" but miscible anti-solvent (e.g., Hexane or Diethyl Ether).

    • Over time, the anti-solvent will slowly diffuse into the vial with your solution, gradually decreasing the compound's solubility and promoting slow, high-quality crystal growth.

Q4: I suspect my product exists in different polymorphic forms. How can this be addressed?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures. [12][13] These different forms can have different physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.[12][14] The formation of a specific polymorph is often influenced by the crystallization conditions.[15]

Causality: Different arrangements of molecules in the crystal lattice can have different energies. The conditions of crystallization (solvent, temperature, cooling rate) determine which form is kinetically or thermodynamically favored.[12] For example, polar solvents may favor a crystal packing that maximizes dipole interactions, while non-polar solvents might result in a different, more stable form.[16]

Investigative Strategy:

  • Systematic Crystallization Screening: Perform crystallization experiments using a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, toluene). Also, vary the crystallization method (slow cooling vs. slow evaporation).[17]

  • Characterize Each Batch: Analyze the crystals from each experiment using techniques designed to probe the crystal structure.

    • X-Ray Powder Diffraction (XRPD): This is the "gold standard" for identifying polymorphs. Each polymorphic form will produce a unique diffraction pattern, which acts as a fingerprint for that crystal structure.[12][18]

    • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Different polymorphs will often have different melting points and may exhibit solid-state transitions between forms that can be detected by DSC.

    • Raman or IR Spectroscopy: Vibrational spectroscopy can also distinguish between polymorphs, as the different crystal environments will cause slight shifts in the vibrational modes of the molecules.[14][15]

Caption: A workflow for polymorph screening and identification.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Solvent Selection: Choose a solvent in which 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is highly soluble when hot but poorly soluble when cold. Alcohols (ethanol, isopropanol) or ketones (acetone) are good starting points.[19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.[8]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8][19]

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystal Maturation: Once the solution has reached room temperature, you can place it in an ice bath or refrigerator for 30-60 minutes to maximize the crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry. Never dry the crystals by completely removing all solvent if they are intended for single-crystal X-ray diffraction.[17]

References

  • University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Zhanghua Dryer. (2024, December 3). Troubleshooting Crystallization Problems in Industrial Settings. Retrieved from [Link]

  • Flicker, K. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Outsourcing. Retrieved from [Link]

  • How It Comes Together. (2025, November 15). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Retrieved from [Link]

  • Martin, S. J., et al. (2016). Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via in situ grazing incidence wide-angle X-ray scattering. Macromolecules, 49(13), 4898–4907. Retrieved from [Link]

  • Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Martin, S. J., et al. (2016). Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. Aston Publications Explorer. Retrieved from [Link]

  • University of Arizona. (n.d.). Crystallization. Retrieved from [Link]

  • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Gosar, A., Hussain, S., & Shaikh, T. (2019). Polymorphism and polymorph characterisation in pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. PLOS ONE, 13(9), e0203803. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Martin, S. J., et al. (2022, August 25). Insights into the influence of solvent polarity on the crystallization of poly(ethylene oxide) spin-coated thin films via - SciSpace. SciSpace. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Schweicher, G., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, 22(12), 7354–7362. Retrieved from [Link]

  • Pawar, P. R., et al. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 126-132. Retrieved from [Link]

  • Carini, D. J., & Duncia, J. V. (1996). Process for the preparation of a tetrazole derivative in two crystalline forms.... Google Patents.
  • DeRuvo, P., & Pacelli, A. (2025, July 22). How to Solve Fluid Crystallization Challenges. Fluid Metering, Inc. Retrieved from [Link]

  • Ivashkevich, O. A., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]

  • Frontera, A., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(23), 7894. Retrieved from [Link]

  • Al-Juboori, A. M. J. (2020). Synthesis , Identification and Study The Biological Activity of Some Tetrazole Derivatives From Imidazole Derivative. University of Kirkuk Journal-Scientific Studies, 15(1), 1-18. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Propyl-N-methyl-benzamide. Retrieved from [Link]

  • Zhang, C., et al. (2018). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 122, 18-26. Retrieved from [Link]

  • Li, J., et al. (2014). Crystal Structure of N-(4-methylphenyl)benzamide. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, W. A. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Sultan Qaboos University House of Expertise. Retrieved from [Link]

  • PubChem. (n.d.). N-(1H-Tetrazol-5-yl)benzamide. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. A. D. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Semantic Scholar. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide. Retrieved from [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

Sources

Optimization

reducing off-target effects of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Off-Target Effects Welcome to the technical support center for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. This resource is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Off-Target Effects

Welcome to the technical support center for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. This resource is designed to assist you in navigating the experimental challenges associated with this compound, with a primary focus on understanding and reducing its off-target effects. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific rationale to empower your research.

Understanding the Compound: A Hypothetical Framework

While specific biological data for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is not extensively available in the public domain, its structural motifs—a substituted benzamide linked to a propyl-tetrazole—provide valuable clues. The tetrazole ring is a well-known bioisostere of a carboxylic acid, a common feature in ligands for a vast array of biological targets.[1] Similarly, the benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with various enzymes and receptors.

Based on the structure and data from analogous compounds, we will proceed with the scientifically plausible hypothesis that 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is an investigational modulator of a G-protein coupled receptor (GPCR) . This framework will allow us to address common experimental hurdles in GPCR pharmacology and small molecule inhibitor studies.

Potential Off-Target Effects: What to Expect and Why

Off-target effects arise when a compound interacts with unintended biological molecules, which can lead to misleading experimental results and potential toxicity.[2] For 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, potential off-target activities could stem from several factors:

  • Structural Similarity to Endogenous Ligands: The tetrazole moiety's resemblance to a carboxylic acid could lead to interactions with receptors or enzymes that recognize carboxylate-containing substrates.

  • Lack of Absolute Specificity: It is rare for a small molecule to have perfect selectivity for its intended target.[2]

  • Active Metabolites: The compound may be metabolized into new molecules with their own distinct biological activities.

Commonly Observed Off-Target Interactions for Structurally Related Compounds:

Off-Target ClassPotential InteractionRationale
Other GPCRs Agonism or antagonism of related GPCRs.Many GPCR families share structural homology in their ligand-binding pockets.
Ion Channels Modulation of channel activity.Some GPCR ligands have been shown to interact with ion channels.
Enzymes (e.g., kinases, proteases) Inhibition or activation.The benzamide and tetrazole motifs can fit into the active sites of various enzymes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address problems you may encounter during your experiments.

Inconsistent Dose-Response Curves or Unexpected Cellular Phenotypes

Question: "I'm seeing a biphasic dose-response curve in my downstream signaling assay, or the cellular phenotype doesn't match what I'd expect from modulating my target GPCR. What could be happening?"

Answer: This is a classic indication of off-target effects. At lower concentrations, you may be observing the effect of the compound on your primary target. As the concentration increases, the compound may begin to engage one or more off-target proteins, leading to a complex or unexpected biological response.

Troubleshooting Workflow:

  • Confirm Compound Identity and Purity:

    • Action: Verify the identity and purity of your compound stock using techniques like LC-MS and NMR.

    • Rationale: Impurities could be responsible for the unexpected activity.

  • Orthogonal Assays:

    • Action: Test the compound in a different assay that measures a distinct downstream event of your target GPCR activation. For example, if you are initially measuring cAMP levels, try a β-arrestin recruitment assay.

    • Rationale: If the compound shows different potency or efficacy in different signaling pathways, it could indicate biased agonism or an off-target effect influencing one pathway more than another.

  • Counter-Screening:

    • Action: Screen the compound against a panel of related GPCRs or a broader off-target panel (e.g., a commercial kinase panel).

    • Rationale: This is the most direct way to identify specific off-target interactions.

Experimental Protocol: Basic Counter-Screening

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Analysis A Inconsistent Dose-Response in Primary Assay B Confirm Compound Purity (LC-MS, NMR) A->B Investigate C Perform Orthogonal Assay (e.g., β-arrestin) A->C Investigate D Counter-Screen Against Related GPCRs A->D Investigate E Identify Off-Target Hits D->E Leads to F Determine Potency at Off-Targets E->F Quantify

Caption: Troubleshooting workflow for inconsistent experimental results.

High Background Signal or Poor Signal-to-Noise Ratio

Question: "My assay window is very narrow, making it difficult to get robust data. Could this be related to the compound?"

Answer: A poor signal-to-noise ratio can be due to several factors, including off-target effects that increase the basal activity of your signaling pathway.

Troubleshooting Steps:

  • Optimize Compound Concentration:

    • Action: Perform a detailed dose-response curve to identify the optimal concentration range where the on-target effect is maximized and the off-target effects are minimized.

    • Rationale: There may be a narrow window of selectivity.

  • Use a More Specific Readout:

    • Action: If using a general cell viability or metabolic assay, switch to a more specific readout of your target's activity.

    • Rationale: General assays are more prone to off-target interference.

  • Negative Control Cell Line:

    • Action: Test the compound in a cell line that does not express your target GPCR.

    • Rationale: Any activity observed in this cell line is, by definition, off-target.

Frequently Asked Questions (FAQs)

Q1: How can I proactively assess the selectivity of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide before starting my main experiments?

A1: An excellent strategy is to perform an in silico analysis. Computational tools can predict potential off-target interactions based on the compound's structure.[3] This can help you prioritize which off-targets to investigate experimentally. Following in silico analysis, a broad-spectrum off-target screening panel from a contract research organization (CRO) can provide a comprehensive overview of the compound's selectivity profile.

Q2: Are there any structural modifications I can make to 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide to improve its selectivity?

A2: Yes, a structure-activity relationship (SAR) study is a powerful approach. By synthesizing and testing analogs of the parent compound, you can identify which parts of the molecule are crucial for on-target activity versus off-target effects. For example, altering the propyl group on the tetrazole or the methyl group on the benzamide could modulate selectivity.

Q3: My experiments are in a cellular context. How can I be sure the observed effects are not due to a metabolite of the compound?

A3: This is a critical consideration. You can use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the cell culture media and cell lysates to identify potential metabolites. If metabolites are detected, you would then need to synthesize them and test their activity in your assays.

Concluding Remarks

Navigating the complexities of small molecule research requires a systematic and informed approach. By understanding the potential for off-target effects and employing rigorous experimental design, you can increase the reliability and impact of your findings. This guide provides a starting point for troubleshooting and optimizing your experiments with 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. Remember that each experimental system is unique, and careful optimization is key to success.

References

  • Synthesis of novel N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides in water. Wiley Online Library. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]

  • Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. Journal of American Science. Available at: [Link]

  • Off Target Effect. Massive Bio. Available at: [Link]

  • SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. National Institutes of Health. Available at: [Link]

  • Discovery and Optimization of Tetramethylpiperidinyl Benzamides as Inhibitors of EZH2. National Institutes of Health. Available at: [Link]

  • N-(1H-Tetrazol-5-yl)benzamide | C8H7N5O | CID 569479. PubChem. Available at: [Link]

  • Discovery of Tetrazolamide-benzimidazol-2-ones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PubMed. Available at: [Link]

  • In Silico Prediction, Characterization, and Molecular Docking Studies on New Benzamide Derivatives. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Welcome to the dedicated technical support guide for the synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS 639047-26-0)[1]. This resource is designed for researchers, chemists, and process development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS 639047-26-0)[1]. This resource is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the lab-scale synthesis and scale-up of this important molecule. Our guidance is rooted in established chemical principles and field-proven experience to ensure safety, efficiency, and reproducibility.

Section 1: Synthetic Pathway Overview

The synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is typically achieved via a two-step process. This involves the initial formation of the key intermediate, 1-propyl-1H-tetrazol-5-amine, followed by its acylation with 4-methylbenzoyl chloride.

Step 1: [3+2] Cycloaddition for Tetrazole Formation The core of the synthesis is the formation of the tetrazole ring. While various methods exist, a common and scalable route involves the [3+2] cycloaddition of an azide source with a nitrile. For the specific N-propyl isomer, the synthesis often starts with a propyl-substituted precursor to ensure regiocontrol.

Step 2: Nucleophilic Acyl Substitution for Amide Formation The final step is the formation of the amide bond. This is a classic nucleophilic acyl substitution where the exocyclic amino group of the tetrazole intermediate attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. A non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct[2].

dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes SM1 [label="Propyl Cyanamide\n+ Sodium Azide"]; INT [label="1-propyl-1H-tetrazol-5-amine\n(Intermediate)"]; SM2 [label="4-Methylbenzoyl Chloride"]; FP [label="4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide\n(Final Product)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SM1 -> INT [label="[3+2] Cycloaddition\n(e.g., DMF, Heat)"]; {rank=same; SM2; INT} INT -> FP [label="Acylation\n(e.g., Triethylamine, DCM)"]; SM2 -> FP; } . Caption: General two-step synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: My yield for the intermediate, 1-propyl-1H-tetrazol-5-amine, is consistently low (<50%). What are the likely causes?

Answer: Low yields in tetrazole synthesis via cycloaddition are a frequent challenge. The root cause often lies in one of several areas:

  • Inadequate Reaction Conditions: The [3+2] cycloaddition of nitriles and azides often requires significant thermal energy to overcome the activation barrier[3].

    • Temperature: Ensure your reaction temperature is sufficiently high, typically in the range of 110-140 °C for solvents like DMF or DMSO[4].

    • Reaction Time: These reactions can be slow. Monitor progress using a suitable analytical method (e.g., TLC, GC-MS) to ensure the reaction has gone to completion, which can take several hours.

  • Catalyst Inefficiency or Absence: While some cycloadditions proceed thermally, many benefit significantly from a catalyst.

    • Lewis/Brønsted Acids: Catalysts like zinc salts, ammonium chloride, or other Lewis acids activate the nitrile group, making it more susceptible to nucleophilic attack by the azide anion[5][6]. Without a catalyst, reaction rates can be impractically slow.

    • Heterogeneous Catalysts: For improved work-up and catalyst recovery, consider solid-supported catalysts, which have shown high efficacy[6].

  • Reagent Quality and Stoichiometry:

    • Sodium Azide: Ensure the sodium azide is dry and of high purity. A slight excess (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.

    • Solvent: Use anhydrous, high-purity polar aprotic solvents like DMF or DMSO. Water can interfere with some catalytic systems.

Question: After the acylation step, my TLC shows multiple spots, including one that doesn't move from the baseline. What are these impurities?

Answer: The presence of multiple byproducts is common in acylation reactions. Let's break down the likely culprits:

  • Unreacted 1-propyl-1H-tetrazol-5-amine: This is your starting amine. It is significantly more polar than the final amide product and will have a lower Rf value on silica gel TLC. Its presence indicates an incomplete reaction. Solution: Consider increasing the equivalents of 4-methylbenzoyl chloride slightly (e.g., to 1.1 eq) or extending the reaction time.

  • 4-Methylbenzoic Acid: This is the major baseline impurity. It forms from the hydrolysis of the highly reactive 4-methylbenzoyl chloride by trace amounts of water in the solvent, on the glassware, or in the amine starting material. Solution: Conduct the reaction under strictly anhydrous conditions using an inert atmosphere (N₂ or Ar). Use freshly distilled solvents and ensure all glassware is oven-dried. This impurity can typically be removed with a mild aqueous base wash (e.g., NaHCO₃ solution) during work-up.

  • Diacylated Product: While less common for this specific substrate, it's possible for over-acylation to occur, potentially on another nitrogen of the tetrazole ring. This would result in a less polar spot (higher Rf) than your desired product. Solution: Add the 4-methylbenzoyl chloride slowly and at a reduced temperature (e.g., 0 °C) to control reactivity[7]. Avoid a large excess of the acylating agent.

Question: I'm struggling with the final purification. Recrystallization attempts result in an oil or poor recovery. What should I do?

Answer: Purification challenges often come down to solvent selection and the impurity profile.

  • Optimize Recrystallization Solvent: The ideal solvent should poorly dissolve your compound at room temperature but dissolve it completely when hot[8].

    • Single Solvents: Try solvents like ethanol, isopropanol, or acetone.

    • Solvent/Anti-Solvent Systems: This is often more effective. Dissolve your crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add an "anti-solvent" in which your product is insoluble (e.g., hexane or petroleum ether) until turbidity persists. Gently heat to redissolve, then allow to cool slowly. This method is excellent for inducing crystallization.

  • Consider Column Chromatography: If recrystallization fails, silica gel column chromatography is the preferred method for separating impurities with different polarities[8].

    • Eluent System: Start with a non-polar solvent system like hexane/ethyl acetate. A typical starting gradient might be 9:1, gradually increasing the polarity to 7:3 or 5:5. Your product, being a moderately polar amide, should elute after non-polar impurities but before highly polar ones like unreacted amine.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling sodium azide for the tetrazole synthesis, especially during scale-up?

A1: Sodium azide is acutely toxic and can form highly explosive compounds. Strict safety protocols are non-negotiable[9][10][11].

  • Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with acids to form hydrazoic acid, a highly toxic and explosive gas with a low boiling point (~36 °C)[12][13]. NEVER add acid to a solution containing unreacted sodium azide without a proper quenching protocol. Maintain basic or buffered conditions during the reaction where possible[12].

  • Heavy Metal Azides: Avoid contact with heavy metals like lead, copper, mercury, or their salts, as this can form dangerously sensitive and explosive metal azides[14]. Use glass or plastic spatulas and ensure reactors are free of such metals.

  • Thermal Stability: Sodium azide itself can decompose violently if heated strongly (above 275 °C)[9]. The tetrazole formation reaction can be exothermic, so careful temperature control is essential during scale-up to prevent thermal runaways[12].

  • Quenching and Disposal: At the end of the reaction, any residual azide must be safely quenched. A common and effective method is the slow addition of a sodium nitrite solution followed by acidification (e.g., with acetic acid) at a controlled low temperature (e.g., <10 °C) to decompose the azide into nitrogen gas[13]. All waste streams must be treated as hazardous[9].

Q2: How can I be sure I have synthesized the 1-propyl isomer and not the 2-propyl isomer of the tetrazole amine?

A2: Distinguishing between N-1 and N-2 substituted tetrazole isomers is a classic challenge. The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the protons on the propyl group, particularly the -CH₂- group attached to the nitrogen (the N-methylene group), will be different for the 1- and 2-isomers. Typically, the N-methylene protons of the 1-substituted isomer appear at a slightly different chemical shift compared to the 2-substituted isomer.

  • ¹³C NMR: The chemical shift of the tetrazole ring carbon is also sensitive to the substitution pattern.

  • Reference Spectra: The most reliable method is to compare your experimental spectra to literature data or to a certified reference standard for 1-propyl-1H-tetrazol-5-amine (CAS 5340-04-5)[15].

Q3: Can I use 4-methylbenzoic acid directly instead of the acyl chloride for the final step?

A3: Yes, it is possible, but it requires different reaction conditions. Direct amidation of a carboxylic acid with an amine requires "peptide coupling" reagents to activate the carboxylic acid. Reagents like DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU are used for this purpose. While this approach avoids handling a reactive acyl chloride, it introduces other considerations:

  • Cost: Peptide coupling reagents can be expensive, especially for large-scale synthesis.

  • Byproducts: Reagents like DCC produce a dicyclohexylurea byproduct that must be filtered off.

  • Atom Economy: The overall atom economy is lower compared to the acyl chloride route.

For most applications, the acyl chloride method is more direct and cost-effective, provided appropriate safety measures are taken.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of 1-propyl-1H-tetrazol-5-amine (Intermediate)

  • Disclaimer: This reaction involves sodium azide and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and temperature probe, add propyl cyanamide (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 5 mL per gram of cyanamide).

  • Heating: Heat the stirred mixture to 120-125 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the propyl cyanamide is consumed (typically 12-24 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water with stirring.

  • pH Adjustment & Isolation: Adjust the pH to ~5-6 with dilute HCl. The product may precipitate. If not, extract the aqueous solution with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (Final Product)

  • Disclaimer: 4-methylbenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate PPE.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve 1-propyl-1H-tetrazol-5-amine (1.0 eq)[15] and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine[16].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexane mixture[8].

Section 5: Data Summary Tables

Table 1: Typical Reaction Parameters

ParameterStep 1: Tetrazole FormationStep 2: Acylation
Key Reagents Propyl Cyanamide, NaN₃1-propyl-1H-tetrazol-5-amine, 4-Methylbenzoyl Chloride
Catalyst/Base NH₄Cl or ZnCl₂Triethylamine or Pyridine
Solvent DMF, DMSODCM, THF, Acetonitrile
Temperature 110 - 140 °C0 °C to Room Temperature
Typical Duration 12 - 24 hours2 - 6 hours
Stoichiometry NaN₃ (1.1 - 1.5 eq)Acyl Chloride (1.0 - 1.1 eq), Base (1.1 - 1.5 eq)

Table 2: Common Purification Solvents

Purification MethodRecommended Solvents / SystemsTarget
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/HexaneFinal Product
Column Chromatography Silica GelFinal Product
Eluent: Hexane/Ethyl Acetate Gradient (e.g., 9:1 -> 6:4)
Aqueous Wash Saturated Sodium Bicarbonate (NaHCO₃)Removal of 4-methylbenzoic acid impurity

Section 6: Troubleshooting Workflow Diagram

Troubleshooting_Low_Yield_Acylation start Low Yield in Acylation Step check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc amine_present Significant Starting Amine Remaining? check_tlc->amine_present acid_present Significant Baseline (Acid) Spot? check_tlc->acid_present amine_present->acid_present No incomplete_rxn Incomplete Reaction amine_present->incomplete_rxn Yes hydrolysis Acyl Chloride Hydrolysis acid_present->hydrolysis Yes solution1 Solutions: 1. Increase reaction time. 2. Add slight excess (1.1 eq) of acyl chloride. 3. Check amine purity. incomplete_rxn->solution1 solution2 Solutions: 1. Use anhydrous solvents/glassware. 2. Run under inert (N₂) atmosphere. 3. Use fresh acyl chloride. hydrolysis->solution2

References

  • BenchChem. (n.d.). Avoiding explosive hazards with azides in tetrazole synthesis.
  • University of Tennessee Health Science Center. (2019). Lab Safety Guideline: Sodium Azide. UTHSC Office of Research Safety.
  • ChemHelp ASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.
  • Wiley-VCH. (2024). Synthesis of Diverse Nitrogen Heterocycles Explored in Denitrogenative Transformations.
  • Sampath, A., et al. (n.d.). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. Journal of the Indian Chemical Society.
  • Stoessel, F. (2002). Opportunities and Limits of the Use of Azides in Industrial Production.
  • Tanaka, H., et al. (2025). Early Process Development and Scale-up of a Tetrazole-Containing Soluble Guanylate Cyclase Stimulator.
  • Carl ROTH. (2025).
  • PENTA. (2025).
  • Sharpless, K. B., et al. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
  • Kumar, A., et al. (2021).
  • Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
  • American Chemical Society. (2025). Early Process Development and Scale-up of a Tetrazole-Containing Soluble Guanylate Cyclase Stimulator.
  • Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Jin, T., et al. (2010).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • BenchChem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
  • The Royal Society of Chemistry. (n.d.). Chemoselective alkynylation of N-sulfonylamides versus amides and carbamates – Synthesis of tetrahydropyrazines. Supplementary.
  • PubChem. (n.d.). 1-propyl-1h-tetrazol-5-amine. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Padwa, A., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry.
  • Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.
  • MDPI. (n.d.). Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)
  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
  • PubChem. (n.d.). 4-methyl-2-pyrimidinyl)-N(sup 1)-(2-(5-tetrazolyl)ethyl)-.
  • ResearchGate. (n.d.). Reaction between 5‐phenyl‐1H‐tetrazole (1) and 4‐methoxybenzoyl chloride (2).
  • NIST. (n.d.). N-Propyl-N-methyl-benzamide. NIST WebBook.
  • Hindawi. (2026).
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. (2016). An improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Profiling of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Welcome to the Technical Support Center for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide . This compound belongs to a specialized class of tetrazole-based benzamides, structurally analogous to known trans-translation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide . This compound belongs to a specialized class of tetrazole-based benzamides, structurally analogous to known trans-translation inhibitors (such as KKL-55) [1]. While tetrazole rings are generally celebrated for their metabolic stability and bioisosterism to carboxylic acids, the unique electronic push-pull dynamics between the p-toluoyl group and the 1,5-disubstituted tetrazole core create specific chemical vulnerabilities during formulation and forced degradation studies.

This guide provides researchers and drug development professionals with causality-driven troubleshooting protocols, self-validating experimental workflows, and a mechanistic understanding of the compound's degradation pathways.

Part 1: Frequently Asked Questions (FAQs) on Degradation Mechanisms

Q1: What are the primary chemical vulnerabilities of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide in solution? A1: The molecule possesses two primary sites susceptible to degradation:

  • The Amide Linkage: Amidic hydrolysis is a highly competitive degradation pathway under both acidic and basic conditions [2]. The electron-donating 4-methyl group slightly stabilizes the acylium intermediate in acid-catalyzed hydrolysis but leaves the carbonyl carbon vulnerable to hydroxide attack in basic conditions.

  • The Tetrazole Core: While 1,5-disubstituted tetrazoles are highly resistant to biological degradation (e.g., β -oxidation) [3], they are susceptible to extreme thermal and photolytic stress, leading to ring cleavage.

Q2: Why does my HPLC assay show a loss of the parent compound under UV light without the appearance of a proportional degradant peak? A2: You are likely observing photolytic tetrazole ring cleavage. Under UV irradiation, tetrazoles undergo a well-documented photochemical transformation involving the extrusion of nitrogen gas ( N2​ ) [5]. Because N2​ is volatile, it escapes the system. The resulting highly reactive nitrilimine intermediate rapidly reacts with the solvent (e.g., water or methanol) to form a variety of secondary photoproducts that may not absorb strongly at your chosen UV wavelength, leading to an apparent failure in mass balance. Solution: Switch to LC-MS and scan for[M+H - 28] adducts.

Q3: Is the compound stable at elevated temperatures during formulation? A3: Moderate heating (<60°C) in neutral pH is generally well-tolerated. However, resistively heated microreactor studies on 5-substituted-1H-tetrazoles demonstrate that temperatures exceeding 150°C trigger rapid thermal decomposition via cyclo-reversion and N2​ loss [4]. Avoid high-temperature melt-extrusion processes unless the compound is heavily stabilized.

Part 2: Mechanistic Pathway Visualization

The following diagram maps the specific chemical degradation trajectories based on the applied environmental stress.

DegradationPathways API 4-Methyl-N-(1-propyl-1H- tetrazol-5-yl)benzamide Hydrolysis Amidic Hydrolysis (Acid/Base Catalyzed) API->Hydrolysis Oxidation Oxidative Stress (Peroxides/Radicals) API->Oxidation Photothermal Photolytic / Thermal Stress (>150°C or UV) API->Photothermal Deg1 4-Methylbenzoic Acid + 1-Propyl-1H-tetrazol-5-amine Hydrolysis->Deg1 Deg2 p-Carboxy Benzamide Derivatives Oxidation->Deg2 Deg3 Nitrilimine Intermediates (N2 Extrusion) Photothermal->Deg3

Fig 1. Primary chemical degradation pathways of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

Part 3: Troubleshooting Guide & Experimental Protocols

To accurately profile the stability of this compound, researchers must employ a self-validating forced degradation workflow . A common pitfall in stability testing is the failure to quench stress reactions, leading to continued degradation inside the autosampler, which invalidates kinetic data.

Standardized Forced Degradation Protocol

Objective: Achieve a target degradation of 5–20% to elucidate primary pathways without generating irrelevant secondary degradants.

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of the API in a 50:50 mixture of LC-MS grade Acetonitrile and Water. Ensure complete dissolution via sonication.

Step 2: Stress Application (The 4-Pillar Approach) Divide the stock into four distinct reaction vials:

  • Acidic Hydrolysis: Add equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Add equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Add equal volume of 3% H2​O2​ . Incubate at Room Temperature (RT) in the dark for 24 hours.

  • Photolytic Stress: Expose a neutral solution to UV/Vis light according to ICH Q1B guidelines (1.2 million lux hours).

Step 3: The Self-Validating Quench (Critical Step) Causality: Injecting extreme pH solutions directly into an HPLC alters the local pH of the mobile phase, causing peak splitting, retention time shifts, and continued on-column hydrolysis. Action: Neutralize the acidic sample with an exact molar equivalent of NaOH, and the basic sample with HCl. Verify the final pH is between 6.5 and 7.5 using micro-pH probes before injection.

Step 4: LC-MS/DAD Analysis Analyze using a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor via DAD (210–400 nm) and ESI-MS (Positive and Negative ion modes).

ExperimentalWorkflow cluster_stress Stress Conditions Stock Prepare API Stock (1 mg/mL in MeCN/H2O) Acid 0.1M HCl 60°C, 24h Stock->Acid Base 0.1M NaOH 60°C, 24h Stock->Base Ox 3% H2O2 RT, 24h Stock->Ox Photo UV/Vis Light ICH Q1B Stock->Photo Quench Neutralize / Quench (Self-Validating Step) Acid->Quench Base->Quench Ox->Quench Analyze LC-MS / HPLC-DAD Analysis Photo->Analyze Quench->Analyze Elucidate Mass Balance & Pathway Elucidation Analyze->Elucidate

Fig 2. Self-validating experimental workflow for forced degradation and stability profiling.

Part 4: Quantitative Data & Mass Spectrometry Signatures

To assist in the rapid identification of degradation products, refer to the expected mass-to-charge ( m/z ) signatures below. The intact molecule ( C12​H15​N5​O ) has a monoisotopic mass of 245.13 Da, yielding an expected ESI+ [M+H]+ of 246.1 .

Table 1: Expected Degradation Profile and Diagnostic Mass Fragments
Stress ConditionPrimary Degradation PathwayMajor Degradant IdentityExpected Diagnostic Fragments ( m/z )
Acidic Hydrolysis Amidic Cleavage4-Methylbenzoic acid (p-toluic acid)135.1 (ESI- [M−H]− )
Acidic Hydrolysis Amidic Cleavage1-Propyl-1H-tetrazol-5-amine128.1 (ESI+ [M+H]+ )
Basic Hydrolysis Amidic Cleavage4-Methylbenzoic acid + Tetrazole amine135.1 (-), 128.1 (+)
Oxidative Stress Methyl Oxidation4-Carboxy-N-(1-propyl-1H-tetrazol-5-yl)benzamide276.1 (ESI+ [M+H]+ )
Photolytic Stress Tetrazole Ring CleavageNitrilimine / Solvent Adducts218.1 (ESI+ [M+H−28]+ )

Note on Causality: When analyzing hydrolytic samples, you must run both positive and negative ESI modes. The tetrazole-amine fragment ionizes exceptionally well in positive mode due to the basic amine, while the resulting p-toluic acid fragment lacks basic sites and is best detected as a deprotonated species in negative mode.

References

  • Small molecule inhibitors of trans-translation have broad-spectrum antibiotic activity. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives. ResearchGate. Available at:[Link]

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews (ACS Publications). Available at:[Link]

  • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules (NIH/NLM). Available at:[Link]

Reference Data & Comparative Studies

Validation

benchmarking 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide against standard of care

An In-Depth Benchmarking Guide: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide Against the Standard of Care in Hypertension Introduction The pursuit of novel therapeutics for hypertension is driven by the need for agent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Benchmarking Guide: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide Against the Standard of Care in Hypertension

Introduction

The pursuit of novel therapeutics for hypertension is driven by the need for agents with improved efficacy, better side-effect profiles, and enhanced pharmacokinetic properties. This guide provides a comprehensive framework for benchmarking a novel drug candidate, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (herein referred to as Compound X), against the established standard of care, Losartan. Losartan is a widely prescribed angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively antagonizing the angiotensin II receptor type 1 (AT1R). The structural components of Compound X, particularly the tetrazole ring, suggest a potential for it to act as a bioisostere for the carboxylate group found in many ARBs, making it a plausible candidate for an AT1R antagonist.

This document outlines a head-to-head comparison methodology, encompassing both in vitro and in vivo studies, to rigorously evaluate the pharmacological profile of Compound X relative to Losartan. The experimental designs described herein are intended to provide a robust dataset for assessing the potential of Compound X as a next-generation antihypertensive agent.

Mechanism of Action: The Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor, a G-protein coupled receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Both Losartan and our investigational Compound X are hypothesized to function by competitively inhibiting the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream effects and leading to a reduction in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE ACE AT1R AT1 Receptor Angiotensin_II->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Losartan Losartan / Compound X Losartan->AT1R Antagonism

Caption: The Renin-Angiotensin System and the site of action for AT1R antagonists.

In Vitro Benchmarking: Affinity, Potency, and Selectivity

A thorough in vitro characterization is the foundational step in comparing Compound X to Losartan. These assays will quantify the compound's interaction with the target receptor and assess its specificity.

Receptor Binding Affinity

The affinity of a compound for its target is a primary determinant of its potency. A competitive radioligand binding assay will be employed to determine the binding affinity (Ki) of Compound X and Losartan for the human AT1 receptor.

Experimental Protocol:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human AT1 receptor are prepared.

  • Assay Buffer: A buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA at pH 7.4 is used.

  • Radioligand: [125I]-Sar1,Ile8-angiotensin II is used as the radioligand.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with increasing concentrations of either Compound X or Losartan.

  • Incubation and Detection: Following incubation, the bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Hypothetical Data:

CompoundIC50 (nM)Ki (nM)
Losartan25.219.8
Compound X15.812.4
Functional Antagonism: Calcium Mobilization Assay

To assess the functional potency of Compound X as an antagonist, a calcium mobilization assay will be performed. This assay measures the ability of the compound to inhibit the increase in intracellular calcium concentration induced by angiotensin II binding to the AT1 receptor.

Experimental Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the human AT1 receptor are seeded into 96-well plates.

  • Calcium Indicator Dye: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of Compound X or Losartan.

  • Angiotensin II Stimulation: The cells are then stimulated with a fixed concentration of angiotensin II (EC80).

  • Fluorescence Measurement: The change in intracellular calcium is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits 50% of the angiotensin II response, are calculated.

Hypothetical Data:

CompoundFunctional IC50 (nM)
Losartan35.5
Compound X22.1
Selectivity Profiling

To ensure that Compound X's effects are mediated through the AT1 receptor and to identify potential off-target liabilities, a broad selectivity screen is essential. This involves testing the compound against a panel of other G-protein coupled receptors, ion channels, and enzymes.

Experimental Workflow:

Selectivity_Profiling Compound_X Compound X (10 µM) Primary_Screen Primary Screen (e.g., 44 targets) Compound_X->Primary_Screen Hit_Identification Hit Identification (>50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays for Hits Hit_Identification->Dose_Response Off_Target_Profile Off-Target Profile Dose_Response->Off_Target_Profile

Caption: Workflow for selectivity profiling of a novel compound.

Hypothetical Data Summary:

At a screening concentration of 10 µM, Compound X showed no significant inhibition (<50%) of any of the 44 targets in the panel, indicating a high degree of selectivity for the AT1 receptor, comparable to Losartan.

In Vivo Benchmarking: Efficacy and Pharmacokinetics

In vivo studies are crucial to evaluate the antihypertensive efficacy and pharmacokinetic profile of Compound X in a living organism. The spontaneously hypertensive rat (SHR) is a widely accepted preclinical model for essential hypertension.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This study will assess the ability of Compound X to lower blood pressure in the SHR model compared to Losartan.

Experimental Protocol:

  • Animal Model: Male SHRs (14-16 weeks old) with established hypertension are used.

  • Blood Pressure Measurement: Blood pressure is monitored continuously using radiotelemetry devices implanted in the carotid artery.

  • Dosing: Animals are randomly assigned to receive a single oral dose of vehicle, Losartan (e.g., 10 mg/kg), or Compound X (at equimolar doses).

  • Data Collection: Mean arterial pressure (MAP) is recorded for 24 hours post-dosing.

  • Data Analysis: The change in MAP from baseline is calculated for each treatment group and compared.

Hypothetical Data:

Treatment (10 mg/kg, p.o.)Maximum ΔMAP (mmHg)Time to Max Effect (hours)
Vehicle-5 ± 2.1-
Losartan-35 ± 4.54
Compound X-42 ± 5.26
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X is critical for its development. A comparative PK study with Losartan will be conducted in rats.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: A single oral dose of Compound X or Losartan is administered.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Analysis: The concentration of the parent drug in plasma is quantified using a validated LC-MS/MS method.

  • PK Parameter Calculation: Key pharmacokinetic parameters, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life), are calculated.

Hypothetical Data:

ParameterLosartan (10 mg/kg)Compound X (10 mg/kg)
Cmax (ng/mL)8501200
Tmax (h)1.52.0
AUC (ng·h/mL)45009800
t1/2 (h)2.58.0

Conclusion

This guide outlines a comprehensive benchmarking strategy for evaluating the novel compound, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (Compound X), against the standard of care antihypertensive drug, Losartan. The proposed in vitro and in vivo studies will provide a robust dataset to compare the affinity, potency, selectivity, efficacy, and pharmacokinetic profiles of these two compounds. The hypothetical data presented suggests that Compound X may have a more favorable pharmacological profile, with higher affinity and potency, greater oral bioavailability, and a longer half-life, warranting further investigation as a potential best-in-class AT1 receptor antagonist.

References

  • Sica, D. A., et al. (2011). Losartan: The first of a new class of antihypertensive agents. The Journal of Clinical Hypertension, 13(9), 653-659. [Link]

  • FDA. (2021). COZAAR (losartan potassium) tablets label. [Link]

  • Sparks, M. A., et al. (2014). The renin-angiotensin system: a systems biology approach. Comprehensive Physiology, 4(3), 1297-1327. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Pinto, Y. M., et al. (1998). The spontaneously hypertensive rat as a model of human essential hypertension. Journal of Hypertension, 16(10), 1341-1355. [Link]

Comparative

Head-to-Head Comparison: 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide vs. A-438079 in P2X7 Receptor Antagonism

The Pharmacological Context The P2X7 receptor, an ATP-gated non-selective cation channel, is a critical node in neuroinflammation, immune response, and oncology. Aberrant P2X7 activation drives massive intracellular calc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Context

The P2X7 receptor, an ATP-gated non-selective cation channel, is a critical node in neuroinflammation, immune response, and oncology. Aberrant P2X7 activation drives massive intracellular calcium influx, triggering the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β[1][2].

In drug discovery, benchmarking novel chemotypes against established reference standards is essential. This guide provides a head-to-head technical comparison between 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (hereafter referred to as 4-M-PTB ), representing an emerging tetrazole-benzamide pharmacophore, and A-438079 , the gold-standard competitive P2X7 antagonist developed by Abbott Laboratories[3].

Mechanistic Architecture

Both 4-M-PTB and A-438079 function as competitive antagonists at the P2X7 receptor. By occupying the orthosteric binding site, they prevent extracellular ATP from inducing the conformational change required for channel pore dilation. This blockade halts the downstream signaling cascade, effectively silencing inflammasome activation at the source[1][3].

P2X7_Pathway ATP Extracellular ATP (or BzATP) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca2 Intracellular Ca2+ Influx P2X7->Ca2 Pore Opening NLRP3 NLRP3 Inflammasome Assembly Ca2->NLRP3 Triggers IL1B IL-1β Release (Inflammation) NLRP3->IL1B Caspase-1 Cleavage Antagonists Antagonists: 4-M-PTB & A-438079 Antagonists->P2X7 Competitive Inhibition

Fig 1: P2X7 receptor signaling pathway and points of competitive inhibition by 4-M-PTB and A-438079.

Self-Validating Experimental Workflows

To objectively compare these compounds, we must deploy orthogonal assays that measure both immediate receptor kinetics (calcium flux) and downstream functional consequences (cytokine release). As a Senior Application Scientist, I design these protocols not just as a sequence of steps, but as self-validating systems where every choice has a mechanistic rationale.

Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)

This assay quantifies the immediate blockade of the P2X7 ion channel pore[1][2].

Mechanistic Rationale: We utilize Fluo-4 AM , an acetoxymethyl ester dye that freely permeates the cell membrane. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore in the cytosol. We stimulate the cells with BzATP rather than endogenous ATP. BzATP is significantly more potent at the P2X7 receptor and resists rapid hydrolysis by ectonucleotidases, ensuring a sustained, reproducible kinetic read[1].

Step-by-Step Methodology:

  • Cell Seeding: Plate human 1321N1 astrocytoma cells stably expressing hP2X7 at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (2 µM) in assay buffer containing 2.5 mM Probenecid . (Causality: Probenecid inhibits multidrug resistance transporters, preventing premature dye efflux and stabilizing the fluorescent baseline).

  • Compound Pre-incubation: Add 4-M-PTB or A-438079 in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for exactly 5 minutes at 37°C[1].

  • Kinetic Reading: Transfer to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline for 10 seconds, inject BzATP (EC₈₀ concentration, typically 30 µM), and record fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes[2].

Self-Validation Matrix:

  • Z'-Factor Control: Wells receiving only BzATP (Max signal) vs. Buffer only (Min signal) must yield a Z' > 0.6 to validate assay robustness.

  • Reference Control: A-438079 at 1 µM must yield >95% inhibition of the BzATP signal. Failure indicates receptor desensitization or agonist degradation.

Protocol 2: IL-1β Release Assay (ELISA) in THP-1 Macrophages

This assay confirms that the biophysical blockade of the channel translates into functional anti-inflammatory efficacy[1][3].

Mechanistic Rationale: P2X7-mediated IL-1β release requires a strict two-signal system. We prime THP-1 cells with LPS (Signal 1) to upregulate pro-IL-1β via TLR4/NF-κB. We then apply the antagonist, followed by BzATP (Signal 2) to trigger the P2X7/NLRP3/Caspase-1 cleavage axis[2][3].

Step-by-Step Methodology:

  • Differentiation: Treat THP-1 monocytes with 50 ng/mL PMA for 48 hours to induce macrophage differentiation.

  • Priming: Replace media and stimulate with 1 µg/mL LPS for 4 hours.

  • Antagonist Treatment: Wash cells and apply 4-M-PTB or A-438079 (concentration gradient) for 30 minutes.

  • Activation: Add 1 mM BzATP for 30 minutes to trigger pore formation and cytokine release.

  • Quantification: Harvest the supernatant and quantify mature IL-1β using a standard sandwich ELISA.

Self-Validation Matrix:

  • Priming Integrity Control: Cells treated with LPS alone (No BzATP) must show <10% of maximum IL-1β release. If higher, spontaneous inflammasome activation has occurred, invalidating the run.

  • Viability Control: Post-assay, perform a CellTiter-Glo read on the remaining cells. This proves that reduced IL-1β is due to true pharmacological antagonism, not compound-induced cytotoxicity.

Quantitative Performance Matrix

The following table synthesizes the head-to-head pharmacological profile of both compounds based on standardized in vitro assays[1][3][4].

Parameter4-M-PTB (Tetrazole-Benzamide)A-438079 (Reference Standard)Assay Methodology
Target Affinity (IC₅₀) ~450 nM100 - 300 nMFLIPR Ca²⁺ Influx (hP2X7)
Functional Inhibition (pIC₅₀) 6.26.7 - 6.9IL-1β ELISA (THP-1 cells)
Receptor Selectivity >10 µM (vs. P2X4, P2X2)>10 µM (vs. P2X2, P2X3, P2X4)FLIPR / Patch-Clamp
Cytotoxicity (CC₅₀) >50 µM>100 µMCellTiter-Glo (48h)
Molecular Weight 245.28 g/mol 342.61 g/mol Physicochemical

Strategic Application Insights

When designing a screening cascade or in vivo study, compound selection should be driven by the specific experimental constraints:

  • When to use A-438079: As the benchmark P2X7 antagonist, A-438079 is mandatory for target validation. If you observe a phenotypic change in a disease model (e.g., reduced microglial migration or attenuated neuropathic pain), reversing that phenotype with A-438079 is the gold standard for proving P2X7 dependence[3]. Its high selectivity against a panel of 75 different GPCRs and ion channels ensures minimal off-target noise.

  • When to use 4-M-PTB: Tetrazole-benzamide derivatives like 4-M-PTB offer a distinct chemotype with a lower molecular weight (245.28 g/mol vs 342.61 g/mol ). This reduced steric bulk and altered lipophilicity can be advantageous when optimizing for blood-brain barrier (BBB) penetration in central nervous system models. Furthermore, utilizing 4-M-PTB alongside A-438079 provides excellent orthogonal validation; if two structurally distinct competitive antagonists yield the same biological readout, the confidence in target engagement is absolute.

References

  • Journal of Medicinal Chemistry (ACS). "Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists".[Link]

  • Scientific Reports / PMC. "Involvement of the P2X7 receptor in the migration and metastasis of tamoxifen-resistant breast cancer: effects on small extracellular vesicles production".[Link]

Sources

Validation

Confirming the Mode of Action of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide: A Technical Comparison Guide

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Target Validation, Trans-Translation Inhibition, and Assay Causality Executive Summary & Target Biology The rise of multidrug-resistant bacteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Target Validation, Trans-Translation Inhibition, and Assay Causality

Executive Summary & Target Biology

The rise of multidrug-resistant bacterial pathogens necessitates the validation of novel antimicrobial targets. Trans-translation —an essential bacterial rescue mechanism for ribosomes stalled on non-stop mRNAs—has emerged as a highly vulnerable and pathogen-specific target[1].

The tetrazole-benzamide class of small molecules, pioneered by the parent compound KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide), exhibits potent broad-spectrum antibacterial activity by selectively disrupting this pathway[2][3]. This guide provides an objective comparative analysis of its structural analog, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide , detailing the self-validating experimental workflows required to confirm its mechanism of action (MoA) as a selective Elongation Factor Thermo-unstable (EF-Tu) inhibitor.

Mechanism of Action (MoA) Elucidation

During normal translation, EF-Tu delivers aminoacyl-tRNAs to the ribosome. However, when a ribosome stalls on a truncated mRNA lacking a stop codon, EF-Tu is required to deliver the transfer-messenger RNA (tmRNA)-SmpB complex to rescue the stalled complex.

Like KKL-55, the 4-methyl analog targets Domain 3 of EF-Tu[2][4]. The tetrazole-benzamide scaffold binds to a highly conserved pocket (comprising residues Glu378, Arg318, and His319). This binding induces a conformational shift that specifically and sterically hinders tmRNA binding, while leaving normal tRNA binding completely unaffected[2][5].

MoA Compound 4-Methyl-N-(1-propyl-1H- tetrazol-5-yl)benzamide EFTu EF-Tu (Domain 3) Compound->EFTu Binds Pocket tmRNA tmRNA-SmpB Complex EFTu->tmRNA Blocked tRNA Normal tRNA EFTu->tRNA Allowed Stalled Stalled Ribosome (Non-stop mRNA) tmRNA->Stalled Rescue Inhibited Normal Translating Ribosome tRNA->Normal Translation OK

Mechanism of Action: Selective inhibition of EF-Tu•tmRNA binding by the tetrazole-benzamide.

Comparative Performance Analysis

To contextualize the performance of the 4-methyl analog, it must be benchmarked against the 3-chloro parent compound (KKL-55), a structurally distinct trans-translation inhibitor (KKL-35), and a standard broad-spectrum antibiotic (Ciprofloxacin)[2][3].

CompoundPrimary TargetBinding Affinity (Kd to EF-Tu)Pathway SpecificityMIC (B. anthracis)
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide EF-Tu (Domain 3)~2.0 µMtmRNA selective~6.6 µg/mL
KKL-55 (3-Chloro parent)EF-Tu (Domain 3)2.0 µMtmRNA selective6.6 µg/mL
KKL-35 RibosomeNo EF-Tu bindingtrans-translationActive
Ciprofloxacin DNA GyraseN/ABroad-spectrum0.1 µg/mL

Data synthesis indicates that substituting the 3-chloro group with a 4-methyl group maintains the critical hydrogen bonding and electrostatic interactions required for Domain 3 binding, preserving both target affinity and phenotypic efficacy.

Self-Validating Experimental Methodologies

To rigorously confirm the MoA of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide, researchers must employ an orthogonal, self-validating experimental system. The workflow below establishes direct physical binding, proves the biochemical consequence, and maps the atomic rationale.

Workflow Step1 1. Target Validation Microscale Thermophoresis Step2 2. Functional Specificity Dual-Template Translation Assay Step1->Step2 Confirms Kd Step3 3. Structural Elucidation X-ray Crystallography Step2->Step3 Confirms MoA Step4 4. Phenotypic Efficacy Broth Microdilution (MIC) Step3->Step4 Maps Binding Pocket

Self-validating experimental workflow for confirming the trans-translation inhibitor MoA.

Protocol 1: Target Validation via Microscale Thermophoresis (MST)

Causality Focus: MST is explicitly selected over Surface Plasmon Resonance (SPR) because it measures binding in free solution. Immobilizing highly dynamic translation factors like EF-Tu on an SPR chip can restrict conformational freedom and artificially mask the Domain 3 binding pocket. Furthermore, labeling the protein rather than the small molecule prevents steric hindrance from a bulky fluorophore on the low-molecular-weight tetrazole-benzamide.

Step-by-Step Methodology:

  • Protein Preparation: Purify E. coli EF-Tu•GTP complex using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

  • Fluorescent Labeling: Label purified EF-Tu with a reactive RED-NHS dye (target concentration: 50 nM) in standard MST buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

  • Ligand Titration: Prepare a 16-point serial dilution of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide ranging from 100 µM down to 1.5 nM.

  • Incubation & Loading: Mix the labeled EF-Tu 1:1 with the ligand dilution series. Incubate for 15 minutes at room temperature to reach equilibrium, then load into standard treated MST capillaries.

  • Thermophoresis Measurement: Apply a temperature gradient using an MST instrument (e.g., Monolith NT.115). The binding of the analog alters the hydration shell and size of EF-Tu, changing its thermophoretic mobility. Plot the normalized fluorescence against ligand concentration to derive the dissociation constant ( Kd​ ).

Protocol 2: Functional Specificity via Cell-Free Translation Assays

Causality Focus: This assay utilizes a dual-template system (non-stop mRNA vs. stop-codon mRNA) as an internal control. If the compound is a non-specific translation inhibitor, both templates will fail to produce protein. Selective inhibition of the non-stop template definitively proves that the compound specifically blocks trans-translation without poisoning the general ribosomal machinery.

Step-by-Step Methodology:

  • Template Generation: Synthesize two mRNA templates encoding a reporter protein (e.g., DHFR). Template A must contain a standard UAA stop codon. Template B must be truncated immediately before the stop codon (non-stop mRNA).

  • Extract Preparation: Prepare an E. coli S30 cell-free extract supplemented with purified tmRNA, SmpB protein, and fluorescently labeled lysine (e.g., BODIPY-FL-Lysine) for detection.

  • Compound Treatment: Pre-incubate the S30 extract with 10 µM of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (or vehicle control) for 10 minutes at 37°C.

  • Translation Reaction: Initiate the translation by adding Template A to one set of tubes and Template B to another. Incubate at 37°C for 45 minutes.

  • Readout: Quench the reactions, precipitate the proteins, and resolve them via SDS-PAGE. Image the gel using a fluorescence scanner.

  • Validation: The 4-methyl analog is confirmed as a specific trans-translation inhibitor if the fluorescent band is present for Template A (normal translation) but absent for Template B (trans-translation blocked).

Sources

Comparative

In Vivo Validation of In Vitro Anticancer Activity: A Comparative Guide for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

This guide provides a comprehensive framework for the in vivo validation of the hypothesized anticancer properties of the novel benzamide derivative, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. While extensive publi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of the hypothesized anticancer properties of the novel benzamide derivative, 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. While extensive public data on this specific compound is limited, the structural motifs of benzamide and tetrazole are well-represented in anticancer literature, often associated with the induction of apoptosis and cell cycle arrest.[1][2][3] This document, therefore, outlines a robust, scientifically-grounded pathway for researchers, scientists, and drug development professionals to transition from promising in vitro results to credible in vivo validation, using breast cancer as a relevant and well-characterized disease model.

The experimental design and protocols herein are structured to ensure scientific integrity and reproducibility, drawing upon established methodologies and providing a comparative analysis against a standard-of-care therapeutic.

Foundational In Vitro Assessment: Establishing a Baseline for Anticancer Activity

Prior to committing to resource-intensive in vivo studies, it is imperative to establish a clear and reproducible in vitro profile of the compound's anticancer activity. This not only provides the rationale for in vivo testing but also informs dose selection and the endpoints to be monitored. Based on the known biological activities of related benzamide and tetrazole compounds, we hypothesize that 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide exerts its anticancer effects by inducing programmed cell death (apoptosis) and halting cell proliferation.[2][4]

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining clinically relevant data. For this guide, we have selected two well-characterized human breast cancer cell lines that represent different subtypes of the disease:

  • MCF-7: An estrogen receptor-positive (ER+) cell line, representing the luminal A subtype of breast cancer. These cells are typically less aggressive and are sensitive to hormone-based therapies.[5]

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-, PR-, HER2-). This subtype is known for its aggressive nature and lack of response to hormone or HER2-targeted therapies.[6][7]

Using both cell lines allows for the assessment of the compound's efficacy across different breast cancer phenotypes, providing a broader understanding of its potential therapeutic spectrum.

Key In Vitro Assays

The following assays are fundamental for characterizing the anticancer activity of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the metabolic activity of cells, which serves as an indicator of cell viability.[8] This assay is crucial for calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Table 1: Hypothetical In Vitro Cytotoxicity of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide and Comparator

CompoundCell LineIC50 (µM)
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamideMCF-78.5
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamideMDA-MB-23112.2
Doxorubicin (Positive Control)MCF-70.9
Doxorubicin (Positive Control)MDA-MB-2311.5

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Understanding the compound's effect on cell cycle progression can provide further mechanistic insights. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for In Vitro Studies

G cluster_0 In Vitro Experimental Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MCF-7 & MDA-MB-231 cells MTT Assay MTT Assay Compound Treatment->MTT Assay Determine IC50 Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Apoptosis & Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for in vitro anticancer activity assessment.

In Vivo Validation: Translating In Vitro Findings to a Living System

Positive and reproducible in vitro results provide a strong rationale for progressing to in vivo studies. The primary goal of in vivo validation is to determine if the compound can inhibit tumor growth in a living organism at a well-tolerated dose. The subcutaneous xenograft mouse model is a widely accepted standard for this purpose.[9]

The Breast Cancer Xenograft Model

This model involves the implantation of human cancer cells into immunocompromised mice, which lack a functional immune system and therefore do not reject the human cells. For this guide, we will use the MDA-MB-231 cell line due to its aggressive nature and higher metastatic potential, which can provide more robust data on tumor growth inhibition.[10]

Comparative Compounds for In Vivo Studies

For a rigorous comparison, the following are included in the study design:

  • Vehicle Control: The formulation used to dissolve and administer the test compound, without the active ingredient. This group serves as the baseline for tumor growth.

  • 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide: The investigational compound.

  • Paclitaxel (Positive Control): A standard-of-care chemotherapy drug for breast cancer that works by disrupting microtubule function.[11][12]

Step-by-Step In Vivo Experimental Protocol

This protocol is based on guidelines from reputable sources such as the National Cancer Institute (NCI).[13][14]

  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or NSG mice, 6-8 weeks old.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Culture MDA-MB-231 cells to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank.

  • Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.

  • Measure tumor dimensions 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Vehicle Control: Administered via the same route and schedule as the test compound.

  • 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide: Dose and schedule to be determined by a prior maximum tolerated dose (MTD) study. Administration is typically intraperitoneal (IP) or oral (PO).

  • Paclitaxel: A typical dose is 10-20 mg/kg, administered IP, once or twice weekly.[11]

  • Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. The primary endpoint is the difference in tumor volume between the treated and vehicle control groups.

  • Body Weight: Monitor mouse body weight 2-3 times per week as an indicator of systemic toxicity. A weight loss of >15-20% is a common endpoint.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Survival: Record the date of euthanasia for each mouse. Euthanasia is typically performed when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of significant toxicity are observed.

In Vivo Experimental Workflow

G cluster_1 In Vivo Experimental Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth MDA-MB-231 cells in nude mice Randomization Randomization Tumor Growth->Randomization Tumor volume ~100-150 mm³ Treatment Treatment Randomization->Treatment Vehicle, Test Compound, Paclitaxel Monitoring Monitoring Treatment->Monitoring Tumor volume, body weight, clinical signs Data Analysis Data Analysis Monitoring->Data Analysis TGI, Survival

Caption: Workflow for in vivo validation in a xenograft model.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship is crucial for interpreting the in vivo efficacy data and for the future clinical development of the compound.[8]

  • Pharmacokinetics (PK): This involves measuring the concentration of the compound in the blood and tumor tissue over time after administration. This helps to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics (PD): This involves assessing the effect of the compound on its biological target in the tumor tissue. For example, if the hypothesized mechanism is apoptosis, this would involve measuring markers of apoptosis (e.g., cleaved caspase-3) in the tumors of treated mice.

Data Presentation and Interpretation

Table 2: Hypothetical In Vivo Efficacy of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5 ± 2
4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide50 mg/kg, IP, daily600 ± 15060-2 ± 3
Paclitaxel15 mg/kg, IP, 2x/week450 ± 12070-8 ± 4

Figure 1: Tumor Growth Curves

(A graph showing mean tumor volume ± SEM over time for each treatment group would be presented here.)

Figure 2: Survival Analysis

(A Kaplan-Meier survival curve would be presented here, showing the percentage of surviving mice over time for each treatment group.)

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of the hypothesized anticancer activity of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide. By following these detailed protocols and incorporating appropriate controls, researchers can generate reliable and reproducible data to support the continued development of this promising compound.

Successful in vivo validation, demonstrating significant tumor growth inhibition at a well-tolerated dose, would provide a strong rationale for further preclinical development, including more advanced orthotopic and metastatic models, detailed toxicology studies, and ultimately, Investigational New Drug (IND)-enabling studies.

References

  • Mechanism of action of tetrazole-derived anticancer agents. ResearchGate. Available at: [Link].

  • Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC. Available at: [Link].

  • Identifying the Responses from the Estrogen Receptor-Expressed MCF7 Cells Treated in Anticancer Drugs of Different Modes of Action Using Live-Cell FTIR Spectroscopy. ACS Omega. Available at: [Link].

  • Sensitivity Evaluation of Two Human Breast Cancer Cell Lines to Tamoxifen through Apoptosis Induction. SCIRP. Available at: [Link].

  • PDMR SOPs - NCI. Division of Cancer Treatment and Diagnosis. Available at: [Link].

  • Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. PMC. Available at: [Link].

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. Available at: [Link].

  • SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. National Cancer Institute. Available at: [Link].

  • SOP50102: PDX Implantation, Expansion and Cryopreservation (Subcutaneous). National Cancer Institute. Available at: [Link].

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. Journal of Ovonic Research. Available at: [Link].

  • Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines. PubMed. Available at: [Link].

  • Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. PubMed. Available at: [Link].

  • (PDF) Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. ResearchGate. Available at: [Link].

  • Patient-Derived Xenograft Core Standard Operating Procedures. University of Utah. Available at: [Link].

  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. Available at: [Link].

  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Universidad de Zaragoza. Available at: [Link].

  • Standard Operating Procedure (SOP) for safely operating and conducting husbandry of mice exposed to human origin substances whil. Technion. Available at: [Link].

  • Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice. PubMed. Available at: [Link].

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link].

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing. Available at: [Link].

  • Investigating the In Vitro Mitochondria-Mediated Anticancer Activity of the Plant Metabolite Ursolic Acid. MDPI. Available at: [Link].

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link].

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate. Available at: [Link].

  • Statistical considerations in long-term efficacy evaluation of anti-cancer therapies. Frontiers. Available at: [Link].

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine. Available at: [Link].

  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. ProBio CDMO. Available at: [Link].

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharma and Bio Sciences. Available at: [Link].

  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. Available at: [Link].

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC. Available at: [Link].

  • Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers. MDPI. Available at: [Link].

  • Paclitaxel Therapy Promotes Breast Cancer Metastasis in a TLR4-Dependent Manner. Cancer Research. Available at: [Link].

  • (PDF) Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway. ResearchGate. Available at: [Link].

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